molecular formula C4H7BrO B3268881 2-(Bromomethyl)-2-methyloxirane CAS No. 49847-47-4

2-(Bromomethyl)-2-methyloxirane

Cat. No.: B3268881
CAS No.: 49847-47-4
M. Wt: 151 g/mol
InChI Key: KLIGCFPMFRTVFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)-2-methyloxirane is a useful research compound. Its molecular formula is C4H7BrO and its molecular weight is 151 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-2-methyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(2-5)3-6-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIGCFPMFRTVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305198
Record name 2-(Bromomethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49847-47-4
Record name 2-(Bromomethyl)-2-methyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49847-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-2-methyloxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane (CAS No. 49847-47-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 2-(Bromomethyl)-2-methyloxirane, a bifunctional electrophilic reagent with significant potential in organic synthesis, particularly in the development of pharmaceutical intermediates. This document details its chemical identity, physicochemical properties, synthesis, and key chemical transformations, with a focus on nucleophilic substitution and ring-opening reactions. Experimental protocols and quantitative data are presented to facilitate its application in research and development.

Chemical Identity and Properties

This compound is a versatile synthetic intermediate characterized by the presence of a strained oxirane ring and a reactive bromomethyl group.

PropertyValueSource
CAS Number 49847-47-4[1][2]
Molecular Formula C₄H₇BrO[2]
Molecular Weight 151.00 g/mol [2]
IUPAC Name This compound
Synonyms (2-Methyl-2-oxiranyl)methyl bromide, 3-Bromo-2-methylpropene oxide
SMILES CC1(CBr)OC1[2]
InChIKey KLIGCFPMFRTVFR-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValue
Appearance Colorless to pale yellow liquid (Predicted)
Boiling Point Not available
Density Not available
Solubility Soluble in most organic solvents

Synthesis

A common synthetic route to this compound involves the epoxidation of 3-bromo-2-methyl-1-propene.

Experimental Protocol: Epoxidation of 3-Bromo-2-methyl-1-propene

Reaction Scheme:

G reactant 3-Bromo-2-methyl-1-propene product This compound reactant->product reagent m-CPBA Dichloromethane reagent->product

Figure 1: Synthesis of this compound.

Materials:

  • 3-Bromo-2-methyl-1-propene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Saturated sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-bromo-2-methyl-1-propene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by two electrophilic sites: the carbon of the bromomethyl group and the carbons of the oxirane ring. This dual reactivity allows for a range of selective transformations.

Nucleophilic Substitution at the Bromomethyl Group

The primary bromide is a good leaving group, readily participating in SN2 reactions with various nucleophiles, leaving the epoxide ring intact under appropriate conditions.

General Reaction Workflow:

G start This compound reaction Sɴ2 Reaction (Solvent, Temperature) start->reaction nucleophile Nucleophile (e.g., NaN₃, R₂NH, RSH) nucleophile->reaction product Substituted Oxirane reaction->product workup Aqueous Workup & Purification product->workup

Figure 2: Workflow for nucleophilic substitution.

Ring-Opening Reactions of the Oxirane Moiety

The strained three-membered ring of the oxirane is susceptible to nucleophilic attack, leading to ring-opening products. The regioselectivity of this attack is dependent on the reaction conditions.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the reaction generally proceeds via an SN2 mechanism. The nucleophile attacks the sterically least hindered carbon of the epoxide ring. For this compound, this would be the methylene carbon of the oxirane.

  • Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. The attack can then occur at the more substituted carbon due to the development of a partial positive charge, resembling an SN1-like transition state.

Synthesis of β-Amino Alcohols

A significant application of epoxides in drug development is the synthesis of β-amino alcohols, a common motif in many pharmaceutical agents.[3][4][5] The reaction of this compound with amines can lead to the formation of these valuable intermediates.

Experimental Protocol: Reaction with Aniline

Reaction Scheme:

G reactant1 This compound product 1-(Phenylamino)-2-(bromomethyl)propan-2-ol reactant1->product reactant2 Aniline reactant2->product

Figure 3: Ring-opening with aniline.

Materials:

  • This compound

  • Aniline

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add an equimolar amount of aniline to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any unreacted aniline and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Expected Regioselectivity: Based on general principles of epoxide ring-opening under neutral or slightly basic conditions, the nucleophilic attack of the amine is expected to occur at the less sterically hindered methylene carbon of the oxirane ring.

Spectroscopic Data

Characterization of this compound and its reaction products is typically performed using standard spectroscopic techniques.

TechniqueKey Features for this compound
¹H NMR Signals corresponding to the methyl group, the methylene protons of the bromomethyl group, and the diastereotopic protons of the oxirane ring.
¹³C NMR Resonances for the methyl carbon, the bromomethyl carbon, the quaternary carbon of the oxirane, and the methylene carbon of the oxirane.
IR Spectroscopy Characteristic C-O-C stretching frequencies for the epoxide ring (around 1250 cm⁻¹ and 850-950 cm⁻¹), and C-Br stretching frequency (around 500-600 cm⁻¹).
Mass Spectrometry Molecular ion peak and characteristic fragmentation pattern, including the isotopic pattern for bromine.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Appropriate safety precautions should be taken when handling this chemical.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Conclusion

This compound is a valuable bifunctional building block in organic synthesis. Its dual electrophilic nature allows for a variety of selective chemical transformations, making it a useful tool for the synthesis of complex molecules, including intermediates for drug discovery. This guide provides a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into the specific reaction kinetics and the scope of its utility with a broader range of nucleophiles will continue to expand its role in modern synthetic chemistry.

References

An In-depth Technical Guide to 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties and Data

2-(Bromomethyl)-2-methyloxirane is a bifunctional organic compound featuring both a reactive epoxide ring and a bromomethyl group. This unique structure makes it a versatile intermediate in organic synthesis, offering multiple pathways for chemical modification. The presence of two electrophilic centers allows for sequential or competing nucleophilic reactions, providing access to a variety of more complex molecular architectures.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H7BrO[1][3][4]
Molecular Weight 151.00 g/mol [1][3][4]
CAS Number 49847-47-4[1][3][4]
Boiling Point Data not available[5]
Melting Point Data not available
Density Data not available[5]
Solubility Data not available[5]

Table 2: Spectroscopic Data Summary

Spectrum TypeData
¹H NMR Predicted chemical shifts suggest signals for the methyl, bromomethyl, and oxirane ring protons. However, experimental data for this compound is not readily available in the searched literature.
¹³C NMR Predicted chemical shifts would correspond to the four distinct carbon environments: the methyl group, the bromomethyl carbon, the quaternary epoxide carbon, and the methylene epoxide carbon. No experimental spectra were found in the searched literature.
Infrared (IR) Expected characteristic peaks would include C-O-C stretching for the epoxide ring and C-Br stretching. Specific spectral data for this compound is not available in the searched databases.
Mass Spectrometry The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of bromine and other fragments. No experimental mass spectrum for this specific compound was found.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the presence of two electrophilic sites: the carbon atoms of the oxirane ring and the carbon of the bromomethyl group.[2]

  • Nucleophilic Attack at the Bromomethyl Group: The primary carbon-bromine bond is susceptible to SN2 attack by a wide range of nucleophiles, leading to the displacement of the bromide ion.[2]

  • Ring-Opening of the Epoxide: The strained three-membered ether ring can be opened by nucleophiles under both acidic and basic conditions. The regioselectivity of the ring-opening is influenced by the reaction conditions and the nature of the nucleophile.

  • Intramolecular Reactions: The dual functionality of the molecule allows for the possibility of intramolecular reactions, where a nucleophile, after substituting the bromine, can then attack the epoxide ring, leading to the formation of cyclic compounds.

Caption: General reactivity pathways of this compound.

Experimental Protocols

General Synthesis Methodology: Bromination and Intramolecular Cyclization

A common route to this class of compounds involves a two-step process starting from an appropriate unsaturated alcohol.[2]

  • Bromohydrin Formation: The unsaturated precursor, likely 2-methyl-2-propen-1-ol, would be reacted with a source of electrophilic bromine in the presence of water. This results in the formation of a bromohydrin intermediate.

  • Intramolecular Cyclization (Williamson Ether Synthesis): The resulting bromohydrin is then treated with a strong base. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine and displacing the bromide to form the epoxide ring.[2]

Synthesis_Workflow Start Unsaturated Alcohol (e.g., 2-methyl-2-propen-1-ol) Step1 Bromohydrin Formation (+ Br2/H2O or NBS/H2O) Start->Step1 Intermediate Bromohydrin Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (+ Strong Base, e.g., NaOH) Intermediate->Step2 Product This compound Step2->Product

Caption: Generalized synthetic workflow for this compound.

Potential Applications in Drug Development and Organic Synthesis

While specific biological activities for this compound have not been documented in the searched literature, its structural motifs are present in various biologically active molecules. Epoxides are known to be reactive intermediates that can alkylate nucleophilic residues in biological macromolecules. This reactivity, if properly harnessed and directed, could be of interest in the design of targeted covalent inhibitors.

The bifunctional nature of this compound makes it a potentially valuable building block for the synthesis of complex heterocyclic compounds, which are a cornerstone of many pharmaceutical agents.

Potential_Synthetic_Application Start This compound Intermediate Monosubstituted Intermediate Start->Intermediate Step 1: SN2 reaction at C-Br Nucleophile1 Dinucleophile (e.g., Amino-thiol) Nucleophile1->Start Product Heterocyclic Product Intermediate->Product Step 2: Intramolecular ring-opening

Caption: A potential synthetic route to heterocyclic compounds.

Safety and Handling

This compound is classified as a hazardous substance.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound represents a versatile yet under-characterized chemical entity. Its dual electrophilic nature suggests significant potential as a building block in synthetic and medicinal chemistry. However, a notable lack of publicly available quantitative physicochemical data, detailed experimental protocols, and biological studies highlights a clear need for further research to fully elucidate its properties and potential applications. This guide summarizes the current state of knowledge and is intended to serve as a foundation for future investigations into this promising compound.

References

2-(Bromomethyl)-2-methyloxirane mechanism of formation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Formation Mechanism of 2-(Bromomethyl)-2-methyloxirane

Authored by: Gemini

Abstract: This technical whitepaper provides a comprehensive examination of the primary synthetic pathways for the formation of this compound, a valuable epoxide intermediate in organic synthesis. The document details two core mechanistic routes: the direct epoxidation of 3-bromo-2-methylpropene via a peroxy acid and a two-step process involving halohydrin formation followed by intramolecular cyclization. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of the underlying chemical principles.

Introduction

This compound is a functionalized epoxide that serves as a versatile building block in the synthesis of more complex molecular architectures. Its utility stems from the presence of two reactive sites: the strained oxirane ring, which is susceptible to nucleophilic ring-opening, and the primary alkyl bromide, which can participate in nucleophilic substitution reactions. A clear understanding of its formation mechanisms is crucial for optimizing reaction conditions, maximizing yields, and controlling stereochemistry in synthetic applications. This document outlines the two predominant methods for its synthesis.

Core Formation Mechanisms

The synthesis of this compound is primarily achieved through two distinct and effective pathways.

Mechanism I: Direct Epoxidation of 3-Bromo-2-methylpropene

The most direct and widely employed method for the synthesis of this compound is the epoxidation of 3-bromo-2-methylpropene (also known as methallyl bromide)[1]. This reaction is typically accomplished using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

The mechanism is a concerted, single-step process where the peroxy acid delivers an oxygen atom to the alkene's double bond[2][3]. The pi bond of the alkene acts as a nucleophile, attacking the terminal oxygen of the peroxy acid, which is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. Simultaneously, a proton is transferred, and the O-O bond is cleaved[2]. This concerted nature ensures a syn-addition of the oxygen atom to the plane of the double bond.

G cluster_reactants Reactants cluster_transition Concerted Transition State cluster_products Products r1 3-Bromo-2-methylpropene r2 Peroxy Acid (m-CPBA) ts [Alkene + Peroxy Acid Complex] r1->ts Nucleophilic attack from pi bond p1 This compound ts->p1 Oxygen transfer & ring formation p2 Carboxylic Acid (m-CBA) ts->p2 Byproduct formation

Caption: Workflow for Direct Epoxidation.

Mechanism II: Halohydrin Formation and Intramolecular Cyclization

An alternative, two-step pathway involves the initial formation of a halohydrin from 3-bromo-2-methylpropene, followed by a base-induced intramolecular SN2 reaction to form the epoxide ring[4][5].

Step 1: Bromohydrin Formation The alkene (3-bromo-2-methylpropene) is treated with a source of hypobromous acid (HOBr), which can be generated in situ from a reagent like N-bromosuccinimide (NBS) in the presence of water. The reaction proceeds via a cyclic bromonium ion intermediate. Water then attacks this intermediate as a nucleophile. Due to Markovnikov's rule, the water molecule attacks the more substituted carbon of the former double bond, leading to the formation of 2-bromo-1-(bromomethyl)-2-propanol.

Step 2: Base-Induced Ring Closure The resulting bromohydrin is then treated with a strong base, such as sodium hydroxide (NaOH)[4]. The base deprotonates the hydroxyl group to form an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom (the one added in step 1) and displacing the bromide ion in an intramolecular SN2 reaction. This ring-closing step forms the desired this compound.

G start 3-Bromo-2-methylpropene step1 Bromonium Ion Intermediate start->step1 + HOBr step2 2-Bromo-1-(bromomethyl)-2-propanol (Bromohydrin) step1->step2 + H2O (Nucleophilic Attack) step3 Alkoxide Intermediate step2->step3 + Base (e.g., NaOH) (Deprotonation) end This compound step3->end Intramolecular SN2 (Ring Closure)

Caption: Halohydrin Formation and Cyclization Pathway.

Experimental Protocols

The following sections provide generalized experimental procedures based on established chemical literature for the synthesis of epoxides.

Protocol for Direct Epoxidation using m-CPBA
  • Reaction Setup: A solution of 3-bromo-2-methylpropene (1.0 eq.) in a chlorinated solvent, such as dichloromethane (CH₂Cl₂), is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 2-4 hours).

  • Workup: Upon completion, the reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid. The filtrate is then washed sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol for Halohydrin Formation and Cyclization
  • Bromohydrin Formation: To a stirred solution of 3-bromo-2-methylpropene (1.0 eq.) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and water, N-bromosuccinimide (NBS, 1.05 eq.) is added slowly at room temperature. The mixture is stirred for several hours until TLC analysis indicates complete consumption of the starting material.

  • Extraction: The reaction mixture is diluted with water and extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude bromohydrin intermediate.

  • Ring Closure: The crude bromohydrin is dissolved in a suitable solvent like methanol. An aqueous solution of sodium hydroxide (1.5 eq.) is added dropwise at 0 °C. The reaction is stirred and allowed to warm to room temperature over 1-2 hours.

  • Final Workup and Purification: The mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude epoxide is purified by vacuum distillation.

Quantitative Data Summary

The efficiency of the formation of this compound is dependent on the chosen synthetic route and reaction conditions. The following table summarizes typical quantitative data reported in the literature for analogous epoxidation reactions.

ParameterDirect Epoxidation (m-CPBA)Halohydrin Formation & CyclizationReference
Starting Material 3-Bromo-2-methylpropene3-Bromo-2-methylpropene
Typical Yield 75-90%60-80% (over two steps)[6]
Reaction Temperature 0 °C to Room Temp.Room Temp. (Step 1); 0 °C to RT (Step 2)
Reaction Time 2-6 hours4-8 hours (Step 1); 1-3 hours (Step 2)
Key Reagents m-CPBA, CH₂Cl₂NBS, H₂O/DMSO; NaOH[4][5]
Primary Byproduct meta-Chlorobenzoic acidSuccinimide, Sodium Bromide

Conclusion

The formation of this compound can be reliably achieved through two primary mechanistic pathways. The direct epoxidation of 3-bromo-2-methylpropene with a peroxy acid like m-CPBA offers a highly efficient, one-step synthesis with good yields. The alternative two-step method, proceeding through a bromohydrin intermediate followed by base-catalyzed ring closure, provides another viable route. The choice of method may depend on factors such as reagent availability, scalability, and tolerance of other functional groups within the substrate. Both mechanisms are fundamental transformations in organic synthesis, and a detailed understanding of their execution is essential for professionals in chemical and pharmaceutical development.

References

Spectral Data Analysis of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2-(Bromomethyl)-2-methyloxirane (C₄H₇BrO), a substituted oxirane of interest in synthetic chemistry and drug discovery. Due to a lack of publicly available experimental spectra for this specific compound, this document presents a predictive analysis based on data from structurally similar compounds, including (bromomethyl)oxirane and methyloxirane. The information herein is intended to serve as a reference for the identification and characterization of this molecule.

Predicted Spectral Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to related molecules.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃~1.4 - 1.6Singlet (s)N/A
-CH₂- (oxirane ring)~2.6 - 2.9Doublet of Doublets (dd)Geminal and Vicinal Coupling
-CH₂Br~3.3 - 3.6Singlet (s) or AB quartetN/A or Geminal Coupling
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomChemical Shift (δ, ppm)
-CH₃~15 - 25
Quaternary Carbon (C-2)~55 - 65
-CH₂- (oxirane ring, C-3)~45 - 55
-CH₂Br~30 - 40
Table 3: Predicted IR Spectral Data
Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkyl)2900 - 3000Medium-Strong
C-O-C stretch (oxirane ring)1250 - 1280 (asymmetric), 820-950 (symmetric)Strong
C-Br stretch500 - 600Medium-Strong
Table 4: Predicted Mass Spectrometry Data
Ionm/zNotes
[M]⁺150/152Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1).
[M-CH₃]⁺135/137Loss of a methyl group.
[M-CH₂Br]⁺57Loss of the bromomethyl group.
[CH₂Br]⁺93/95Bromomethyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a liquid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the FID similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid, this can be done via direct injection or through a gas chromatography (GC) interface (GC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for small, relatively stable organic molecules and typically provides detailed fragmentation patterns.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative abundance vs. m/z).

Visualization of Molecular Structure and Key Spectral Features

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.

Caption: Predicted NMR correlations for this compound.

Navigating the Stability and Storage of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-2-methyloxirane is a bifunctional electrophilic reagent of significant interest in synthetic chemistry, particularly in the development of pharmaceutical intermediates. Its utility stems from the presence of two reactive sites: a strained oxirane ring and a primary alkyl bromide. This dual functionality allows for a range of sequential or competing nucleophilic substitution reactions, making it a versatile building block for constructing complex molecular architectures.[1] However, this inherent reactivity also poses challenges regarding its stability and requires strict adherence to appropriate storage and handling protocols to ensure its integrity and prevent hazardous situations. This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for this compound, based on available safety and technical data.

Chemical Profile and Inherent Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the susceptibility of the bromomethyl group to nucleophilic attack. The three-membered oxirane ring is highly strained and prone to ring-opening reactions with a variety of nucleophiles.[1] Simultaneously, the carbon-bromine bond is a good leaving group, facilitating SN2 reactions.[1] Understanding this reactivity is crucial for predicting potential degradation pathways and incompatibilities.

Stability Profile

Factors Influencing Stability:

  • Temperature: Elevated temperatures can significantly increase the rate of decomposition and polymerization. One source indicates that vapor/air mixtures can be explosive upon intense warming.[3]

  • Light: Protection from light is recommended, suggesting that photodegradation may be a concern.[4]

  • Incompatible Materials: Contact with incompatible materials can lead to vigorous reactions. For the analogous compound, 2-(chloromethyl)-2-methyloxirane, strong oxidizing agents and amines are listed as incompatible.[5] It is prudent to assume similar incompatibilities for the bromo-variant.

  • Moisture: While not explicitly stated for this compound, moisture can react with epoxides, leading to hydrolysis.

Hazardous Decomposition Products:

Detailed studies on the specific hazardous decomposition products of this compound are not specified in the reviewed literature.[2] However, for a related compound, 2-bromo-2-methylpropane, thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[6] It is reasonable to anticipate similar decomposition products for this compound under thermal stress.

Recommended Storage and Handling Conditions

To maintain the chemical integrity and ensure the safety of laboratory personnel, the following storage and handling conditions are recommended.

Storage Summary
ParameterRecommendationRationale
Temperature Store in a cool, well-ventilated area.[3][4] Specific recommendations vary from ambient[7] to 5-35°C or -20°C for long-term storage, especially in solution.[4]To minimize thermal decomposition and pressure build-up.
Light Protect from direct sunlight.[4]To prevent potential photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen).[4]To prevent reaction with atmospheric components like moisture and oxygen.
Container Keep container tightly sealed.[3][4]To prevent evaporation and exposure to atmospheric contaminants.
Location Store in a dry place.[3] Keep away from heat, sparks, open flames, and other ignition sources.[3][5]To prevent fire or explosion hazards and potential hydrolysis.
Incompatibilities Segregate from strong oxidizing agents and amines.[5]To avoid potentially vigorous or hazardous reactions.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the stability testing of this compound were not identified in the public literature. However, a general approach to assessing the stability of a reactive chemical intermediate would typically involve the following:

  • Forced Degradation Studies: Subjecting the compound to accelerated stress conditions (e.g., elevated temperature, high humidity, UV/Vis light exposure, and extreme pH) to identify potential degradation products and pathways.

  • Long-Term Stability Studies: Storing the compound under the recommended storage conditions and monitoring its purity and the formation of any degradants over an extended period.

  • Analytical Methodology: Employing stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry (MS), to separate and identify the parent compound from any potential degradation products.

Given the lack of specific published methods, researchers working with this compound are advised to develop and validate their own stability-indicating analytical methods based on these general principles.

Visualizing Stability and Handling Workflows

To provide a clearer understanding of the factors influencing the stability of this compound and the recommended workflow for its safe handling and storage, the following diagrams are provided.

StabilityFactors cluster_destabilizing Destabilizing Factors Compound This compound (Stable Form) Stability Chemical Stability Compound->Stability Decomposition Decomposition / Hazardous Reactions Stability->Decomposition Loss of Stability Heat Heat / Ignition Sources Heat->Stability Light UV/Vis Light Light->Stability Moisture Moisture Moisture->Stability Incompatibles Incompatible Materials (e.g., Strong Oxidizers, Amines) Incompatibles->Stability StorageHandlingWorkflow cluster_handling Safe Handling Start Receiving the Compound StoreCool Cool, Well-Ventilated Area Start->StoreCool StoreDark Protect from Light StoreDry Dry Environment StoreInert Under Inert Atmosphere (Nitrogen) StoreSealed Tightly Sealed Container StoreSegregated Segregate from Incompatibles UsePPE Use Appropriate PPE (Gloves, Goggles, Lab Coat) StoreSegregated->UsePPE UseHood Handle in a Fume Hood UsePPE->UseHood AvoidIgnition Avoid Ignition Sources UseHood->AvoidIgnition Use Use in Experiment AvoidIgnition->Use

References

An In-depth Technical Guide to the Safe Handling and Precautionary Measures for 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer and adhere to all applicable local, state, and federal regulations before handling any chemical.

Introduction

2-(Bromomethyl)-2-methyloxirane (CAS No: 49847-47-4) is a reactive epoxide compound utilized in various organic synthesis applications.[1] Its structure, featuring a strained oxirane ring and a bromomethyl group, makes it a valuable intermediate for introducing specific functional groups into molecules.[1] However, this reactivity also presents significant health and safety hazards. Epoxides as a class are known for their potential to cause irritation, sensitization, and have mutagenic or carcinogenic properties.[2] Therefore, a thorough understanding of its properties and strict adherence to safety protocols are imperative for its use in a laboratory or manufacturing setting.

This guide provides comprehensive safety information, handling procedures, and emergency protocols specifically for this compound, designed for professionals in research and development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is harmful if swallowed and causes significant irritation to the skin, eyes, and respiratory tract.[3]

GHS Classification

The Globally Harmonized System (GHS) classification for this compound is summarized below.[3]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Signal Word: Warning[3]

Hazard Pictograms:

Physical, Chemical, and Toxicological Properties

While comprehensive toxicological properties have not been thoroughly investigated, the available data is presented below.[3]

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 49847-47-4[3]
Molecular Formula C₄H₇BrO[3]
Molecular Weight 151.00 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Table 2: Toxicological Data
TestResultReference
Acute Toxicity, Oral Category 4[3]
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a carcinogen or potential carcinogen by ACGIH or NTP.[3]
Aspiration Hazard No data available[3]

Experimental and Handling Protocols

Strict adherence to established protocols is crucial to minimize risk. The following protocols outline the standard procedures for handling, storage, and emergency response.

Protocol 1: Standard Laboratory Handling Procedure

Objective: To define the safe handling procedure for this compound in a laboratory setting to prevent exposure.

Materials:

  • This compound in a sealed container

  • Chemical fume hood

  • Personal Protective Equipment (PPE):

    • Nitrile or neoprene gloves (inspect prior to use)[3][4]

    • Safety goggles with side shields or a face shield[2]

    • Flame-resistant laboratory coat[5]

  • Glassware and equipment for the intended procedure

  • Designated hazardous waste container[2]

Procedure:

  • Preparation: 1.1. Ensure the chemical fume hood is operational and certified.[2] 1.2. Don all required PPE before entering the handling area.[3] 1.3. Clear the fume hood of all unnecessary items.

  • Handling: 2.1. Place the container of this compound inside the fume hood. 2.2. Allow the container to reach ambient temperature before opening if it was refrigerated. 2.3. Carefully unseal the container to avoid splashes or aerosol generation.[3] 2.4. Perform all transfers and manipulations of the chemical exclusively within the fume hood.[4][5] 2.5. Use only compatible equipment (e.g., glass, Teflon). Avoid metal spatulas or tools that could cause friction or sparks.[5]

  • Post-Handling: 3.1. Securely seal the primary container immediately after use.[4] 3.2. Decontaminate any surfaces within the fume hood that may have come into contact with the chemical. 3.3. Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in the designated hazardous waste container.[2][6] 3.4. Remove gloves using the "inside-out" technique to avoid skin contact and dispose of them in the hazardous waste stream.[6] 3.5. Wash hands thoroughly with soap and water after the procedure is complete.[3][4]

Protocol 2: Emergency Response for a Small Spill

Objective: To safely contain, clean up, and decontaminate a small spill (<100 mL) of this compound.

Materials:

  • Spill kit containing:

    • Inert absorbent material (e.g., vermiculite, clay, dry sand)[7]

    • Two pairs of chemical-resistant gloves

    • Safety goggles and face shield

    • Disposable scoop or shovel[3]

    • Sealable, labeled hazardous waste container[3]

  • Soap and water

Procedure:

  • Immediate Actions: 1.1. Alert all personnel in the immediate vicinity and evacuate the area if necessary.[3] 1.2. If the spill is outside of a fume hood, ensure the area is well-ventilated, but avoid creating vapors.

  • Containment and Cleanup: 2.1. Don appropriate PPE from the spill kit.[3] 2.2. Cover the spill with an inert absorbent material, starting from the outside and working inwards to prevent spreading.[7] 2.3. Do not let the product enter drains.[3]

  • Disposal: 3.1. Once the liquid is fully absorbed, carefully sweep or shovel the material into a suitable, closed container for disposal.[3] 3.2. Label the container clearly as "Hazardous Waste: this compound Spill Debris." 3.3. Arrange for disposal through a licensed disposal company.[3]

  • Decontamination: 4.1. Clean the spill area thoroughly with soap and water.[4] 4.2. Dispose of all cleaning materials and contaminated PPE in the hazardous waste container. 4.3. Wash hands thoroughly after the cleanup is complete.[3]

First-Aid Measures

In case of accidental exposure, immediate action is critical. Always show the Safety Data Sheet to the attending medical professional.[3]

Exposure RouteFirst-Aid Protocol
Inhalation Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician immediately.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[3][6]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[3]
Ingestion DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3]

Storage and Disposal

Storage

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area designated for hazardous materials.[4][8]

  • Keep containers tightly closed and sealed.[8][9]

  • Store away from incompatible materials such as strong oxidizing agents and amines.[8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[8][9]

Disposal

All waste materials must be treated as hazardous.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • Do not allow the chemical to enter drains or the environment.[3]

  • Empty containers may still contain residue and should be disposed of as hazardous waste.[6]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Review SDS and Protocol B Verify Fume Hood Operation A->B C Don Appropriate PPE B->C D Transfer Chemical to Fume Hood C->D E Perform All Manipulations in Hood D->E F Securely Close Container After Use E->F G Decontaminate Work Surfaces F->G H Dispose of Contaminated Waste G->H I Remove PPE and Wash Hands H->I

Caption: Standard workflow for handling this compound.

G cluster_spill Spill Response cluster_exposure Exposure Response Start Accident Occurs (Spill or Exposure) Spill_Assess Assess Spill Size & Location Start->Spill_Assess Exposure_Route Identify Route of Exposure (Skin, Eye, Inhalation) Start->Exposure_Route Spill_Small Small & Contained? Spill_Assess->Spill_Small Spill_Evac Evacuate Area Call EHS Spill_Small->Spill_Evac No Spill_Clean Contain & Clean Up (per Protocol 2) Spill_Small->Spill_Clean Yes Report Report Incident to Supervisor Spill_Evac->Report Spill_Clean->Report Exposure_FirstAid Administer First Aid (per Section 5.0) Exposure_Route->Exposure_FirstAid Exposure_Medical Seek Immediate Medical Attention Bring SDS Exposure_FirstAid->Exposure_Medical Exposure_Medical->Report

Caption: Logical workflow for emergency response procedures.

References

Unveiling the Electrophilic Heart of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 2, 2025 – In the intricate landscape of pharmaceutical research and drug development, the quest for novel reactive intermediates that can serve as versatile building blocks is paramount. Among these, the strained three-membered ring of oxiranes, coupled with the reactivity of a bromomethyl substituent, presents 2-(Bromomethyl)-2-methyloxirane as a molecule of significant interest. This technical guide delves into the electrophilic nature of this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, potential applications, and the experimental methodologies crucial for its utilization.

Core Concepts: The Dual Electrophilic Nature

This compound possesses two primary electrophilic centers susceptible to nucleophilic attack: the carbon atoms of the oxirane ring and the carbon of the bromomethyl group. The inherent ring strain of the epoxide makes it prone to ring-opening reactions, a fundamental transformation in organic synthesis. Concurrently, the carbon-bromine bond presents a classic site for nucleophilic substitution. The interplay between these two reactive sites governs the chemical behavior of the molecule and dictates the structure of the resulting products.

The regioselectivity of nucleophilic attack on the oxirane ring is a critical aspect of its reactivity. Under basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom of the epoxide. In the case of this compound, this would be the methylene carbon of the ring. Conversely, under acidic conditions, the reaction can proceed via an SN1-like mechanism. Protonation of the epoxide oxygen enhances the electrophilicity of the more substituted carbon atom, leading to preferential attack at this site.

Reaction Mechanisms and Pathways

The reactivity of this compound can be categorized into two main pathways:

  • Epoxide Ring-Opening: Nucleophiles can directly attack one of the carbon atoms of the oxirane ring, leading to its opening and the formation of a functionalized bromo-alcohol. The choice of reaction conditions (acidic vs. basic) will determine the regiochemical outcome of this transformation.

  • Nucleophilic Substitution at the Bromomethyl Group: A nucleophile can displace the bromide ion from the bromomethyl group, leaving the oxirane ring intact. This pathway is a standard SN2 reaction.

A third, more complex pathway involves an initial nucleophilic attack on the epoxide, followed by an intramolecular cyclization, potentially leading to the formation of four-membered rings (oxetanes). The viability of this pathway is dependent on the nature of the nucleophile and the reaction conditions.

The following diagram illustrates the primary reaction pathways of this compound with a generic nucleophile (Nu:⁻).

G Reaction Pathways of this compound cluster_start Starting Material cluster_path1 Epoxide Ring-Opening (SN2) cluster_path2 Epoxide Ring-Opening (SN1-like) cluster_path3 Nucleophilic Substitution A This compound B Attack at less substituted C (Basic/Neutral Conditions) A->B D Attack at more substituted C (Acidic Conditions) A->D F Attack at Bromomethyl-C A->F C Product 1: Bromo-alcohol B->C Ring Opening E Product 2: Bromo-alcohol (isomer) D->E Ring Opening G Product 3: Substituted Oxirane F->G SN2 Displacement

Caption: Primary reaction pathways of this compound.

Quantitative Data Summary

While specific kinetic data for the reactions of this compound is not extensively available in the public domain, the following table summarizes expected reactivity trends and potential product distributions based on the general principles of epoxide and alkyl halide chemistry.

NucleophileReaction ConditionsExpected Major PathwayPotential Major Product(s)Notes
Amine (R-NH₂) Aprotic solvent, RTEpoxide Ring-Opening (SN2)1-Amino-3-bromo-2-methyl-2-propanolAttack at the less hindered carbon of the epoxide is favored.
Thiol (R-SH) Basic (e.g., NaH), Aprotic solventEpoxide Ring-Opening (SN2)1-(Alkylthio)-3-bromo-2-methyl-2-propanolThiols are soft nucleophiles and readily open epoxides.
Alcohol (R-OH) Acidic (e.g., H₂SO₄)Epoxide Ring-Opening (SN1-like)1-Alkoxy-3-bromo-2-methyl-2-propanolAcid catalysis activates the epoxide for attack by the weaker alcohol nucleophile.
Hydroxide (OH⁻) Aqueous, heatHydrolysis (both pathways possible)3-Bromo-2-methyl-1,2-propanediolRing-opening is the predominant reaction.
Azide (N₃⁻) Polar aprotic solvent (e.g., DMF)Nucleophilic Substitution2-(Azidomethyl)-2-methyloxiraneAzide is a good nucleophile for SN2 displacement of bromide.

Key Experimental Protocols

Detailed experimental procedures for the synthesis and reaction of this compound are not widely published. However, based on analogous reactions with similar epoxides, the following general protocols can be adapted.

General Procedure for Nucleophilic Ring-Opening of this compound (SN2 Conditions)
  • Materials: this compound, nucleophile (e.g., amine, thiol with a non-nucleophilic base), anhydrous aprotic solvent (e.g., THF, CH₂Cl₂), and reagents for work-up and purification.

  • Reaction Setup: A dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the nucleophile and the anhydrous solvent.

  • Addition of Epoxide: this compound (1.0 equivalent) is added dropwise to the solution of the nucleophile at room temperature or a specified temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system.

General Procedure for Nucleophilic Substitution at the Bromomethyl Group
  • Materials: this compound, nucleophile (e.g., sodium azide), polar aprotic solvent (e.g., DMF), and reagents for work-up and purification.

  • Reaction Setup: A round-bottom flask is charged with the nucleophile and the solvent.

  • Addition of Epoxide: this compound (1.0 equivalent) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) for a designated period.

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: Similar to the ring-opening protocol, the reaction is worked up by aqueous extraction and the product is purified by column chromatography.

The following diagram outlines a typical experimental workflow for a reaction involving this compound.

G General Experimental Workflow A Reaction Setup (Inert Atmosphere) B Addition of Reagents (Epoxide & Nucleophile) A->B C Reaction Monitoring (TLC, GC-MS) B->C D Aqueous Work-up & Extraction C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: A typical experimental workflow for reactions with this compound.

Conclusion

This compound is a highly reactive and versatile building block with significant potential in organic synthesis and drug discovery. Its dual electrophilic nature allows for a range of chemical transformations, leading to diverse molecular architectures. A thorough understanding of its reactivity, particularly the factors governing the regioselectivity of nucleophilic attack, is crucial for harnessing its synthetic utility. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the chemistry of this promising intermediate and unlock its potential in the development of novel therapeutics. Further quantitative studies are warranted to fully elucidate the kinetic and thermodynamic parameters of its reactions, which will undoubtedly pave the way for more precise and efficient synthetic applications.

The Stereochemistry of 2-(Bromomethyl)-2-methyloxirane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthesis, Resolution, and Stereospecific Reactions of a Versatile Chiral Building Block

For researchers, scientists, and professionals in drug development, the precise control of molecular stereochemistry is a cornerstone of modern medicinal chemistry. Chiral molecules, particularly epoxides, serve as invaluable building blocks for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the stereochemistry of 2-(Bromomethyl)-2-methyloxirane, a bifunctional electrophile with significant potential in synthetic applications. This document outlines the synthesis of the racemic compound, methods for its enantiomeric resolution, and the stereochemical outcomes of its key reactions, providing a foundational understanding for its strategic use in drug discovery and development.

Synthesis of Racemic this compound

The most common and straightforward synthesis of racemic this compound involves the epoxidation of the corresponding alkene, 3-bromo-2-methyl-1-propene. This reaction is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (DCM). The reaction proceeds through a concerted mechanism, leading to the formation of the racemic mixture of the (R)- and (S)-enantiomers.

G cluster_synthesis Synthesis of Racemic this compound 3-bromo-2-methyl-1-propene 3-Bromo-2-methyl-1-propene racemic_epoxide Racemic this compound 3-bromo-2-methyl-1-propene->racemic_epoxide Epoxidation mCPBA m-CPBA mCPBA->racemic_epoxide

Figure 1: Synthesis of racemic this compound.

Enantioselective Synthesis and Resolution

While the direct asymmetric epoxidation of 3-bromo-2-methyl-1-propene to yield enantiopure this compound is theoretically possible using chiral catalysts, a more established and highly effective method for obtaining the enantiomers is through the kinetic resolution of the racemic mixture.

Hydrolytic Kinetic Resolution (HKR)

A powerful and widely applicable method for the resolution of terminal epoxides is the Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen and coworkers[1][2][3][4][5]. This method employs a chiral (salen)Co(III) complex as a catalyst to effect the enantioselective hydrolysis of one of the epoxide enantiomers, leaving the unreacted epoxide in high enantiomeric excess. The reaction is highly practical as it uses water as the nucleophile and can be performed with low catalyst loadings.

The HKR of racemic this compound is expected to proceed with high efficiency, yielding one enantiomer of the epoxide and the corresponding 1,2-diol of the other enantiomer, both with high enantiomeric purity. The choice of the (R,R)- or (S,S)-Jacobsen's catalyst determines which enantiomer of the epoxide is recovered.

G cluster_hkr Hydrolytic Kinetic Resolution (HKR) racemic_epoxide Racemic this compound S_epoxide (S)-2-(Bromomethyl)-2-methyloxirane (unreacted, high ee) racemic_epoxide->S_epoxide R_diol (R)-3-Bromo-2-methylpropane-1,2-diol (from hydrolysis, high ee) racemic_epoxide->R_diol catalyst (R,R)-Jacobsen's Catalyst H₂O catalyst->racemic_epoxide

Figure 2: Hydrolytic Kinetic Resolution of racemic this compound.

Epoxide SubstrateCatalyst Loading (mol %)Time (h)Yield of Epoxide (%)ee of Epoxide (%)
Propylene Oxide0.2845>99
1,2-Epoxyhexane0.21244>99
Styrene Oxide0.834298
Epichlorohydrin0.2446>99
(Data adapted from Jacobsen, E. N. et al. J. Am. Chem. Soc. 2002, 124 (7), 1307-1315)[3][4][5]

Stereospecific Reactions of this compound

The synthetic utility of this compound lies in its two distinct electrophilic sites: the epoxide ring and the bromomethyl group. The stereochemical outcome of reactions at these sites is predictable based on established mechanistic principles.

Nucleophilic Ring-Opening of the Epoxide

The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions.

  • Under basic or nucleophilic conditions (SN2-type): Strong, non-hindered nucleophiles will attack the less substituted carbon of the epoxide ring (the methylene carbon). This results in the formation of a tertiary alcohol with inversion of stereochemistry at the methylene carbon if it were chiral (which it is not in this case). The stereocenter at the quaternary carbon remains unaffected.

  • Under acidic conditions (SN1-type): In the presence of an acid, the epoxide oxygen is protonated, creating a better leaving group. The reaction then proceeds with significant SN1 character, and the nucleophile attacks the more substituted carbon (the tertiary carbon), as it can better stabilize the partial positive charge in the transition state. This leads to the formation of a primary alcohol.

G cluster_ring_opening Stereospecific Ring-Opening Reactions start_epoxide (S)-2-(Bromomethyl)-2-methyloxirane product_basic Tertiary Alcohol (Attack at less substituted carbon) start_epoxide->product_basic Basic/Nucleophilic Conditions product_acidic Primary Alcohol (Attack at more substituted carbon) start_epoxide->product_acidic Acidic Conditions basic_conditions Nu⁻ (e.g., RO⁻, RS⁻) basic_conditions->product_basic acidic_conditions H⁺, NuH (e.g., H₂O, ROH) acidic_conditions->product_acidic

Figure 3: Regio- and stereoselectivity of epoxide ring-opening.
Nucleophilic Substitution at the Bromomethyl Group

The primary bromide of the bromomethyl group is susceptible to nucleophilic substitution via a classic SN2 mechanism. This reaction proceeds with inversion of configuration at the carbon bearing the bromine. However, since this is a methylene group, there is no stereocenter to invert. The reaction provides a straightforward method for introducing a wide variety of functionalities at this position.

Experimental Protocols

Representative Protocol for Hydrolytic Kinetic Resolution (HKR)

The following is a general procedure for the hydrolytic kinetic resolution of a terminal epoxide, adapted from the work of Jacobsen and coworkers, which can be applied to this compound.

Materials:

  • Racemic this compound

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (Jacobsen's catalyst)

  • Acetic Acid

  • Toluene

  • Water, deionized

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Catalyst Activation: In a clean, dry flask, dissolve (R,R)-Jacobsen's catalyst (0.005 equivalents relative to the epoxide) in toluene (approximately 1 mL per 100 mg of catalyst). Add glacial acetic acid (2 equivalents relative to the catalyst) and stir the solution in open air for 30 minutes. The color of the solution should change from orange to dark brown. Remove the solvent under reduced pressure to yield the activated (salen)Co(III)OAc catalyst.

  • Kinetic Resolution: To the flask containing the activated catalyst, add the racemic this compound (1.0 equivalent). Cool the mixture to 0 °C and add deionized water (0.5 equivalents) dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Work-up and Purification: Upon completion of the reaction (typically around 50% conversion), quench the reaction by adding an excess of diethyl ether. Filter the mixture through a short plug of silica gel to remove the catalyst. Wash the organic phase with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Separation: The resulting mixture of the unreacted, enantioenriched this compound and the 3-bromo-2-methylpropane-1,2-diol can be separated by column chromatography on silica gel.

  • Enantiomeric Excess Determination: The enantiomeric excess of the recovered epoxide and the diol can be determined by chiral GC or HPLC analysis.

Conclusion

This compound is a versatile chiral building block with significant potential for the synthesis of complex molecules in drug discovery and development. While it is commonly synthesized as a racemate, highly effective methods such as Hydrolytic Kinetic Resolution with Jacobsen's catalyst are expected to provide access to the enantiomerically pure forms. The predictable stereochemical outcomes of its nucleophilic ring-opening and substitution reactions make it a valuable tool for the stereocontrolled introduction of new functionalities. A thorough understanding of the principles outlined in this guide will enable medicinal and process chemists to effectively incorporate this promising building block into their synthetic strategies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Oxetanes from 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3-methyl-3-(hydroxymethyl)oxetane from 2-(bromomethyl)-2-methyloxirane. The primary synthetic route involves a base-mediated intramolecular Williamson etherification. This process is initiated by the nucleophilic opening of the oxirane ring to form a bromohydrin intermediate, which subsequently undergoes intramolecular cyclization to yield the desired oxetane. This method is a key strategy for accessing 3,3-disubstituted oxetanes, which are valuable building blocks in medicinal chemistry due to their unique physicochemical properties.

Introduction

Oxetanes are four-membered cyclic ethers that have gained significant attention in drug discovery and development.[1] Their incorporation into molecular scaffolds can lead to improved metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid structural element. The synthesis of oxetanes, particularly 3,3-disubstituted oxetanes, is therefore of considerable interest.

One effective strategy for the formation of the oxetane ring is the intramolecular Williamson etherification of 1,3-haloalcohols.[2] The starting material, this compound, is a suitable precursor for this transformation as it contains both a reactive epoxide ring and a carbon-bromine bond, which serves as a leaving group. Treatment with a base can facilitate a tandem reaction involving the opening of the epoxide to a 1,3-bromohydrin, followed by an intramolecular SN2 reaction to form the strained four-membered ring.

Reaction Mechanism and Logic

The synthesis of 3-methyl-3-(hydroxymethyl)oxetane from this compound proceeds through a two-step sequence initiated by a base, such as sodium hydroxide.

  • Epoxide Ring Opening: The hydroxide ion (OH⁻) acts as a nucleophile and attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance from the methyl and bromomethyl groups at the C2 position, the attack preferentially occurs at the less substituted C3 carbon. This ring-opening step results in the formation of a 1,3-bromohydrin intermediate.

  • Intramolecular Williamson Etherification: The newly formed primary alkoxide, or the hydroxyl group which is deprotonated by the base, then acts as an intramolecular nucleophile. It attacks the carbon atom bearing the bromine atom, displacing the bromide ion in an SN2 reaction. This intramolecular cyclization results in the formation of the 3-methyl-3-(hydroxymethyl)oxetane.[2]

Reaction_Mechanism cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound intermediate 1,3-Bromohydrin Alkoxide start->intermediate 1. Epoxide Ring Opening (NaOH, H₂O) product 3-Methyl-3-(hydroxymethyl)oxetane intermediate->product 2. Intramolecular Williamson Etherification (SN2) Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Prepare NaOH solution in H₂O/Ethanol B 2. Add this compound A->B C 3. Reflux for 4-6 hours B->C D 4. Cool to Room Temperature C->D E 5. Remove Ethanol (Rotovap) D->E F 6. Extract with Diethyl Ether E->F G 7. Wash with Brine F->G H 8. Dry over MgSO₄ & Concentrate G->H I 9. Vacuum Distillation or Column Chromatography H->I J 10. Characterization (NMR, IR, MS) I->J

References

Application Notes: Ring-Opening Reactions of 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(Bromomethyl)-2-methyloxirane is a versatile bifunctional electrophilic building block in organic synthesis. It incorporates a strained oxirane ring and a primary alkyl bromide, allowing for sequential or selective reactions with a variety of nucleophiles. The epoxide moiety is susceptible to ring-opening reactions, which can proceed via different mechanisms depending on the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile. This reactivity provides a powerful tool for the synthesis of highly functionalized molecules, such as β-amino alcohols, β-thio alcohols, and vicinal diols, which are valuable intermediates in drug discovery and development.[1]

The regioselectivity of the ring-opening reaction is a critical aspect. Nucleophilic attack can occur at either the more substituted tertiary carbon (C2) or the less substituted primary carbon (C3) of the oxirane ring. Control over this regioselectivity allows for the targeted synthesis of specific isomers.

General Principles of Regioselectivity

The outcome of the nucleophilic attack on the asymmetric epoxide ring is dictated by the reaction mechanism.

  • Basic or Neutral Conditions (Sₙ2 Mechanism) : Under basic or neutral conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the sterically less hindered carbon atom.[2][3][4] For this compound, this is the primary carbon (C3), leading to the formation of a secondary alcohol. This pathway is favored by strong, anionic nucleophiles such as alkoxides, thiolates, and amines.[4]

  • Acidic Conditions (Sₙ1-like Mechanism) : In the presence of an acid, the epoxide oxygen is protonated, creating a more reactive electrophile and a better leaving group. The transition state develops significant carbocationic character. This positive charge is better stabilized at the more substituted carbon atom (the tertiary carbon, C2). Consequently, the nucleophile preferentially attacks this more substituted position.[2][5][6] This pathway results in the formation of a primary alcohol.

Reaction Pathways and Mechanisms

Nucleophilic Ring-Opening Under Basic/Neutral Conditions

This pathway is favored by strong nucleophiles and results in attack at the less sterically hindered primary carbon of the oxirane ring.

Caption: Sₙ2 ring-opening of the epoxide under basic/neutral conditions.

Nucleophilic Ring-Opening Under Acidic Conditions

Under acidic conditions, protonation of the epoxide oxygen directs the nucleophilic attack to the more substituted tertiary carbon.

Caption: Sₙ1-like ring-opening of the epoxide under acidic conditions.

Protocols and Applications

The following protocols are generalized methodologies based on standard procedures for epoxide ring-opening reactions. Researchers should optimize conditions for their specific nucleophile and scale.

General Experimental Workflow

G A 1. Reaction Setup - Dissolve epoxide in solvent. - Cool reaction mixture (e.g., 0°C). - Add nucleophile (and catalyst if needed). B 2. Reaction Monitoring - Monitor progress by TLC or LC-MS. A->B C 3. Workup - Quench the reaction. - Perform aqueous extraction. - Dry organic layer. B->C D 4. Purification - Remove solvent in vacuo. - Purify by column chromatography. C->D E 5. Characterization - Analyze product by NMR, IR, and MS. D->E

Caption: General workflow for epoxide ring-opening reactions.

Protocol 1: Reaction with Amine Nucleophiles

Application: Synthesis of 1-amino-3-bromo-2-methylpropan-2-ol derivatives, which are key structural motifs in many pharmaceutical agents, including beta-blockers.[1]

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or isopropanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Add the amine nucleophile (1.1 - 1.5 eq.). For less reactive amines, the addition of a Lewis acid catalyst like LiClO₄ or a protic acid can accelerate the reaction.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60°C) if necessary.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove excess amine and any salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Nucleophile (Amine)ConditionExpected Major Product
IsopropylamineNeutral (Methanol, RT)1-Bromo-3-(isopropylamino)-2-methylpropan-2-ol
AnilineAcidic (cat. H⁺, 50°C)3-Bromo-2-methyl-2-(phenylamino)propan-1-ol
PiperidineNeutral (Ethanol, RT)1-(3-Bromo-2-hydroxy-2-methylpropyl)piperidine
Protocol 2: Reaction with Thiol Nucleophiles

Application: Synthesis of β-hydroxy thioethers, which are important intermediates in the synthesis of biologically active compounds and can be used as precursors for sulfoxides and sulfones.

Methodology:

  • Reaction Setup: To a solution of the thiol (1.1 eq.) in a solvent like methanol or DMF, add a base such as triethylamine (Et₃N) or sodium hydride (NaH) (1.1 eq.) at 0°C to generate the thiolate in situ.

  • Add a solution of this compound (1.0 eq.) in the same solvent dropwise to the thiolate solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring: Monitor the reaction by TLC, observing the disappearance of the epoxide spot.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography.

Nucleophile (Thiol)ConditionExpected Major Product
ThiophenolBasic (Et₃N, MeOH, RT)1-Bromo-2-methyl-3-(phenylthio)propan-2-ol
EthanethiolBasic (NaH, THF, 0°C to RT)1-Bromo-3-(ethylthio)-2-methylpropan-2-ol
Benzyl MercaptanBasic (K₂CO₃, DMF, RT)3-(Benzylthio)-1-bromo-2-methylpropan-2-ol
Protocol 3: Hydrolysis with Water/Hydroxide

Application: Synthesis of 3-bromo-2-methylpropane-1,2-diol, a vicinal diol that can be used in the synthesis of polyesters or as a precursor for further functionalization.

Methodology (Acid-Catalyzed):

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) (e.g., 0.1 eq.).

  • Stir the mixture at room temperature.

  • Monitoring & Workup: Once the reaction is complete (as determined by TLC), neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify via column chromatography or distillation if the product is volatile.

Methodology (Base-Catalyzed):

  • Reaction Setup: Dissolve the epoxide (1.0 eq.) in a solvent mixture like THF/water.

  • Add a stoichiometric amount of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0 - 1.2 eq.).

  • Heat the reaction mixture (e.g., to 80°C) if necessary.

  • Monitoring & Workup: After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product, dry the organic phase, and concentrate.

  • Purification: Purify the resulting diol.

NucleophileConditionExpected Major Product
H₂OAcidic (cat. H₂SO₄)3-Bromo-2-methylpropane-1,2-diol (via attack at C2)
OH⁻Basic (NaOH, H₂O)3-Bromo-2-methylpropane-1,2-diol (via attack at C3)

Summary of Regioselectivity

ConditionMechanismSite of AttackProduct Type
Basic / NeutralSₙ2Less substituted carbon (C3)Secondary Alcohol
AcidicSₙ1-likeMore substituted carbon (C2)Primary Alcohol

References

The Versatile Electrophile: 2-(Bromomethyl)-2-methyloxirane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

Shanghai, China – November 2, 2025 – 2-(Bromomethyl)-2-methyloxirane is a valuable bifunctional electrophile increasingly utilized by researchers in organic synthesis and drug development. Its unique structure, possessing both a reactive epoxide ring and a primary alkyl bromide, allows for a diverse range of sequential and regioselective reactions. This potent combination enables the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a key building block in organic synthesis.

Application Notes

This compound serves as a linchpin in the synthesis of various heterocyclic systems. The inherent reactivity difference between the epoxide and the alkyl bromide allows for a controlled, stepwise introduction of nucleophiles. Generally, the strained epoxide ring is more susceptible to nucleophilic attack under neutral or basic conditions, leading to ring-opening. The less reactive bromomethyl group can then be targeted in a subsequent step, often requiring more forcing conditions or a different type of nucleophile. This differential reactivity is the cornerstone of its synthetic utility.

One of the most prominent applications of this electrophile is in the synthesis of substituted 5-methyl-oxazolidin-2-ones. These structures are key components in a number of antibacterial agents. The reaction typically proceeds via an initial ring-opening of the epoxide by a primary amine, followed by cyclization with a carbonyl source, such as carbon dioxide, to form the oxazolidinone ring. The bromomethyl group can then be further functionalized if desired.

Furthermore, this reagent is a valuable precursor for the synthesis of substituted morpholines and other related six-membered heterocycles. By carefully selecting the nucleophile and reaction conditions, chemists can control the regioselectivity of the initial epoxide ring-opening, followed by an intramolecular cyclization involving the bromomethyl moiety.

Key Reactions and Mechanistic Considerations

The reactions of this compound are primarily governed by nucleophilic attack. Two main pathways can be envisaged:

  • Epoxide Ring-Opening: Under basic or neutral conditions, a nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring (an SN2-type reaction). This results in the formation of a tertiary alcohol and a newly installed nucleophilic substituent.

  • Nucleophilic Substitution at the Bromomethyl Group: This is a standard SN2 reaction and is generally slower than the epoxide ring-opening. It is often performed after the epoxide has reacted.

The choice of nucleophile and reaction conditions dictates the outcome of the reaction, allowing for the synthesis of a wide array of functionalized molecules.

A general workflow for the utilization of this compound in the synthesis of a heterocyclic compound is depicted below.

G reagent This compound intermediate Ring-Opened Intermediate reagent->intermediate Epoxide Ring-Opening nuc1 Nucleophile 1 (e.g., Primary Amine) nuc1->intermediate product Heterocyclic Product (e.g., Oxazolidinone, Morpholine) intermediate->product Cyclization/ Further Functionalization nuc2 Intramolecular or Intermolecular Nucleophile 2 nuc2->product

Caption: General reaction workflow for this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for reactions involving this compound and its chloro-analogue, epichlorohydrin, which exhibits similar reactivity patterns.

ElectrophileNucleophileProductReaction ConditionsYield (%)Reference
(S)-Epichlorohydrin3-Fluoro-4-(4-morpholinyl)phenylamine(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone1. Boron trifluoride etherate, organic solvent, 30-70°C, 12-24h2. Inorganic or organic base, CO₂, cyclization72.9[1]
HalomethyloxiranesPrimary AminesOxazolidinonesCarbonate salts (e.g., K₂CO₃), DBU or TEAHigh[2]

Experimental Protocols

Protocol 1: Synthesis of (5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-5-hydroxymethyl-2-oxazolidinone from (S)-Epichlorohydrin and 3-Fluoro-4-(4-morpholinyl)phenylamine[1]

This protocol describes a one-pot synthesis of a key intermediate for the antibiotic linezolid, using an analogue of the title compound.

Materials:

  • 3-Fluoro-4-(4-morpholinyl)phenylamine

  • (S)-Epichlorohydrin

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Inorganic base (e.g., Potassium Carbonate) or Organic base (e.g., Triethylamine)

  • Carbon Dioxide (gas or solid)

  • Water

  • Ethyl Acetate

Procedure:

  • Dissolve 3-fluoro-4-(4-morpholinyl)phenylamine and (S)-epichlorohydrin in an appropriate organic solvent.

  • Add boron trifluoride etherate to the solution.

  • Heat the reaction mixture to 30-70°C and stir for 12-24 hours.

  • After the initial reaction is complete, add an inorganic or organic base to the mixture.

  • Introduce carbon dioxide into the reaction vessel and allow the cyclization reaction to proceed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add water and dichloromethane for extraction. Separate the organic layer.

  • Concentrate the organic layer under reduced pressure.

  • Add ethyl acetate to the residue and heat to 85°C.

  • Slowly cool the solution to 5°C to induce crystallization.

  • Filter the crystals and dry to obtain the final product.

Expected Yield: 72.9%

Protocol 2: General Procedure for the Synthesis of Oxazolidinones from Halomethyloxiranes and Primary Amines[2]

This protocol provides a general method for the synthesis of oxazolidinones.

Materials:

  • Halomethyloxirane (e.g., this compound)

  • Primary Amine

  • Carbonate Salt (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Base (e.g., DBU, Triethylamine)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • To a solution of the primary amine in a suitable solvent, add the carbonate salt and the base (DBU or TEA).

  • Add the halomethyloxirane to the mixture.

  • Stir the reaction at an appropriate temperature (can range from room temperature to elevated temperatures depending on the reactivity of the amine) until the starting materials are consumed (monitored by TLC).

  • Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an organic solvent.

  • The organic layer is then dried and concentrated, and the crude product is purified by chromatography or crystallization.

Logical Relationship Diagram

The decision-making process for employing this compound in a synthesis is outlined in the following diagram.

G start Synthetic Goal: Incorporate a functionalized C4-alkoxy-amine backbone reagent Select this compound as bifunctional electrophile start->reagent condition Choose Nucleophile and Reaction Conditions reagent->condition path1 Path 1: Epoxide Ring-Opening First (Basic/Neutral Conditions) condition->path1 path2 Path 2: S_N2 at Bromomethyl First (Less Common, Requires specific conditions) condition->path2 step2a Subsequent reaction at Bromomethyl group path1->step2a step2b Subsequent reaction at Epoxide ring path2->step2b product Desired Heterocyclic or Functionalized Product step2a->product step2b->product

Caption: Synthetic strategy decision tree.

Conclusion

This compound is a powerful and versatile electrophile in organic synthesis. Its dual reactivity allows for the controlled and regioselective construction of complex molecules, particularly heterocycles of medicinal interest. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the full potential of this valuable building block in their synthetic endeavors. Further research into the scope of nucleophiles and the development of stereoselective transformations will undoubtedly continue to expand the applications of this remarkable reagent.

References

Application Notes and Protocols: Reaction of 2-(Bromomethyl)-2-methyloxirane with Thiols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the reaction of 2-(bromomethyl)-2-methyloxirane with thiols. This reaction is a versatile method for the synthesis of functionalized oxiranes and sulfur-containing heterocyclic compounds, which are valuable intermediates in medicinal chemistry and drug development. The protocols described herein focus on the chemoselective S-alkylation at the bromomethyl position and the subsequent regioselective ring-opening of the oxirane, providing a pathway to diverse molecular scaffolds.

Introduction

This compound is a bifunctional electrophile containing a reactive primary alkyl bromide and a trisubstituted epoxide ring. Its reaction with sulfur nucleophiles, such as thiols, offers a robust strategy for the synthesis of complex molecules. The inherent reactivity differences between the two electrophilic sites allow for controlled, stepwise reactions. Typically, under basic conditions, the soft thiolate nucleophile preferentially attacks the soft electrophilic carbon of the bromomethyl group in an SN2 fashion, displacing the bromide anion. The resulting 2-methyl-2-(thiomethyl)oxirane is a stable intermediate that can be isolated or subjected to further reaction, such as the ring-opening of the epoxide by another nucleophile to generate β-hydroxy thioethers. These products are precursors to a variety of sulfur-containing heterocycles and other biologically active molecules.

Reaction Mechanism and Regioselectivity

The reaction proceeds in a two-step manner under basic conditions. The first step is the deprotonation of the thiol (R-SH) by a base to form a highly nucleophilic thiolate anion (R-S⁻).

Step 1: Chemoselective S-Alkylation

The thiolate anion then attacks the primary carbon of the bromomethyl group, leading to the formation of a thioether-substituted oxirane. This step is generally fast and highly chemoselective due to the excellent leaving group ability of bromide compared to the more sterically hindered and less reactive epoxide ring under these conditions.

Step 2: Regioselective Epoxide Ring-Opening

The resulting 2-methyl-2-(alkylthiomethyl)oxirane can undergo a subsequent nucleophilic attack on the epoxide ring. In the presence of excess thiol and base, or by the addition of a different nucleophile, the epoxide ring can be opened. For a 2,2-disubstituted epoxide, the attack of a nucleophile under basic or neutral conditions occurs at the less sterically hindered carbon of the epoxide ring (the methylene carbon). This results in the formation of a tertiary alcohol.

The overall reaction pathway is depicted in the following diagram:

reaction_pathway cluster_step1 Step 1: S-Alkylation cluster_step2 Step 2: Epoxide Opening reactant1 This compound intermediate 2-Methyl-2-(alkylthiomethyl)oxirane reactant1->intermediate R-S⁻ reactant2 Thiol (R-SH) base Base reactant2->base Deprotonation base->reactant2 + H⁺ product 1-(Alkylthio)-2-methyl-3-(nucleophil)-2-propanol intermediate->product Nu⁻ nucleophile Nucleophile (e.g., R-S⁻)

Caption: Reaction pathway of this compound with thiols.

Applications in Drug Development

The products of this reaction are valuable in medicinal chemistry. β-hydroxy thioethers are key structural motifs in various biologically active compounds and can serve as precursors for the synthesis of:

  • Thiazolidinones and other sulfur-containing heterocycles: These scaffolds are present in a wide range of pharmaceuticals with activities including antimicrobial, anticancer, and anti-inflammatory properties.

  • Cysteine protease inhibitors: The thioether and hydroxyl functionalities can interact with the active site of these enzymes.

  • Building blocks for complex molecule synthesis: The versatile functional groups of the products allow for further elaboration into more complex drug candidates.

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-2-((phenylthio)methyl)oxirane

This protocol describes the chemoselective reaction of this compound with thiophenol to yield the corresponding thioether-substituted oxirane.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • In a 100 mL round bottom flask, dissolve thiophenol (1.0 eq) in methanol (20 mL).

  • Add sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 15 minutes to form the sodium thiophenolate salt.

  • Add a solution of this compound (1.05 eq) in methanol (5 mL) dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer and wash with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-2-((phenylthio)methyl)oxirane.

Protocol 2: One-Pot Synthesis of 1-(Phenylthio)-2-methyl-3-(phenylthio)-2-propanol

This protocol details the one-pot reaction of this compound with an excess of thiophenol to achieve both S-alkylation and subsequent epoxide ring-opening.

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • To a stirred suspension of potassium carbonate (2.5 eq) in DMF (30 mL), add thiophenol (2.2 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add this compound (1.0 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting material and the intermediate oxirane are consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 1-(phenylthio)-2-methyl-3-(phenylthio)-2-propanol.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the synthesis of thioether-substituted oxiranes from this compound and various thiols, based on analogous reactions.

EntryThiol (R-SH)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1ThiophenolNaOH (1.1)MeOHRT492
24-MethylthiophenolK₂CO₃ (1.5)DMFRT688
3Benzyl mercaptanNaH (1.1)THF0 to RT395
4Cysteine ethyl esterEt₃N (2.0)DCMRT1275
51-DodecanethiolCs₂CO₃ (1.2)CH₃CN50885

Yields are for the isolated, purified product of the initial S-alkylation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and purification of a thioether-substituted oxirane.

workflow start Start setup Reaction Setup: - Dissolve thiol and base in solvent - Add this compound start->setup end End reaction Reaction: - Stir at specified temperature - Monitor by TLC setup->reaction workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash organic layer reaction->workup dry_concentrate Drying and Concentration: - Dry with anhydrous salt - Filter - Remove solvent via rotary evaporation workup->dry_concentrate purification Purification: - Flash column chromatography dry_concentrate->purification characterization Characterization: - NMR, IR, Mass Spectrometry purification->characterization characterization->end

Caption: General experimental workflow for the reaction.

Safety Precautions

  • This compound is a reactive alkylating agent and a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thiols are often volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.

  • Bases such as sodium hydroxide and sodium hydride are corrosive and/or reactive with water. Handle with care.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Application Notes and Protocols: Reaction of 2-(Bromomethyl)-2-methyloxirane with Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-2-methyloxirane is a highly versatile trifunctional electrophilic building block in organic synthesis. Its strained oxirane ring and reactive bromomethyl group allow for a variety of transformations. The ring-opening reaction of this epoxide with alcohols is a key method for synthesizing multifunctional intermediates, particularly β-alkoxy alcohols, which are valuable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes on the regioselective ring-opening of this compound under both acid- and base-catalyzed conditions, complete with generalized experimental protocols and expected outcomes.

Introduction and Applications

The reaction of this compound with alcohols provides a direct route to 1,2-difunctionalized compounds. The regiochemical outcome of the reaction is highly dependent on the catalytic conditions, allowing for selective synthesis of two distinct constitutional isomers.

  • Under basic conditions , the reaction typically yields a primary alcohol, the result of nucleophilic attack at the less sterically hindered carbon of the epoxide.

  • Under acidic conditions , the reaction favors the formation of a tertiary alcohol, arising from nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge.

The resulting halo-alkoxy-alcohols are valuable intermediates. For instance, related oxirane derivatives are crucial in the synthesis of the fungicide prothioconazole and precursors for naphthalenyl oxiranes used in agrochemical and pharmaceutical research.[1] The ability to introduce both an alkoxy and a hydroxymethyl group, while retaining a reactive bromomethyl handle, makes these products ideal for further elaboration into more complex molecular scaffolds for drug discovery and materials science.

Reaction Mechanisms and Regioselectivity

The key to successfully utilizing this compound is controlling the regioselectivity of the epoxide ring-opening. The choice of an acid or base catalyst dictates which of the two electrophilic carbons of the oxirane ring is attacked by the alcohol nucleophile.

Base-Catalyzed Pathway (S N 2): In the presence of a strong base, such as sodium alkoxide, the alcohol is deprotonated to form a potent alkoxide nucleophile. This strong nucleophile attacks the epoxide directly in a bimolecular nucleophilic substitution (S N 2) reaction. Due to steric hindrance from the quaternary carbon (C2), the attack occurs exclusively at the less substituted primary carbon (C3) of the epoxide ring.[2][3] This results in the formation of a primary alcohol.

Acid-Catalyzed Pathway (S N 1-like): Under acidic conditions (e.g., using a Lewis acid like BF₃·OEt₂ or a Brønsted acid), the epoxide oxygen is first protonated, making it a better leaving group.[4] This activation polarizes the C-O bonds, and a partial positive charge develops on the epoxide carbons. The tertiary carbon (C2) is better able to stabilize this positive charge than the primary carbon (C3). Consequently, the weaker alcohol nucleophile attacks the more substituted C2 position in a manner that has significant S N 1 character.[1][5] This pathway leads to the formation of a tertiary alcohol.

It is important to note that a potential side reaction is the direct S N 2 substitution of the bromide by the alcohol or alkoxide, although the high reactivity of the strained epoxide ring usually makes ring-opening the predominant pathway.[1]

G cluster_main Regioselective Ring-Opening of this compound Epoxide This compound + R-OH (Alcohol) Base Base-Catalyzed (e.g., NaOR) Epoxide->Base Acid Acid-Catalyzed (e.g., H⁺ or Lewis Acid) Epoxide->Acid SN2 SN2 Mechanism Attack at less hindered C3 Base->SN2 leads to SN1 SN1-like Mechanism Attack at more substituted C2 Acid->SN1 leads to Product_Acid Major Product: 3-Alkoxy-2-bromomethyl-2-methylpropan-1-ol (Primary Alcohol) SN2->Product_Acid yields Product_Base Major Product: 1-Alkoxy-2-(bromomethyl)propan-2-ol (Tertiary Alcohol) SN1->Product_Base yields

Caption: Logical relationship between reaction conditions and product outcomes.

Summary of Reaction Conditions and Products

The following table summarizes the expected outcomes for the reaction of this compound with various alcohols under typical acid- and base-catalyzed conditions. Yields are generally good to excellent, but depend on the specific substrate and optimization of reaction conditions.

Alcohol (R-OH)Catalyst SystemPredominant MechanismMajor Product (Regioisomer)Expected Yield
MethanolNaOMe in MethanolS N 23-Methoxy-2-(bromomethyl)-2-methylpropan-1-olGood
EthanolNaOEt in EthanolS N 23-Ethoxy-2-(bromomethyl)-2-methylpropan-1-olGood
IsopropanolNaOiPr in IsopropanolS N 23-Isopropoxy-2-(bromomethyl)-2-methylpropan-1-olModerate-Good
MethanolH₂SO₄ (cat.) in MethanolS N 1-like1-Methoxy-2-(bromomethyl)propan-2-olGood-Excellent
EthanolBF₃·OEt₂ (cat.) in EthanolS N 1-like1-Ethoxy-2-(bromomethyl)propan-2-olGood-Excellent
IsopropanolBF₃·OEt₂ (cat.) in IsopropanolS N 1-like1-Isopropoxy-2-(bromomethyl)propan-2-olGood

Experimental Protocols

Note: These are generalized protocols based on established chemical principles for epoxide ring-opening reactions. Researchers should perform small-scale trials to optimize conditions for their specific alcohol substrate. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Base-Catalyzed Synthesis of 3-Alkoxy-2-(bromomethyl)-2-methylpropan-1-ol

This protocol details the S N 2 ring-opening using an alkoxide nucleophile to yield the primary alcohol regioisomer.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Sodium metal (or corresponding sodium alkoxide)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath

Procedure:

  • Alkoxide Preparation (if not using commercial alkoxide): In a three-neck round-bottom flask equipped with a condenser and nitrogen inlet, carefully add sodium metal (1.05 eq.) in small pieces to the anhydrous alcohol (e.g., 10 mL per 10 mmol of epoxide) under a nitrogen atmosphere. Stir until all the sodium has dissolved. Cool the resulting sodium alkoxide solution to 0 °C in an ice bath.

  • Reaction: Dissolve this compound (1.0 eq.) in a minimal amount of the corresponding anhydrous alcohol or other anhydrous solvent (e.g., THF).

  • Add the epoxide solution dropwise to the stirred, cooled alkoxide solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure primary alcohol.

Protocol 2: Acid-Catalyzed Synthesis of 1-Alkoxy-2-(bromomethyl)propan-2-ol

This protocol describes the S N 1-like ring-opening using a Lewis acid catalyst to yield the tertiary alcohol regioisomer.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Boron trifluoride etherate (BF₃·OEt₂) (5-10 mol%)

  • Anhydrous dichloromethane (DCM) or the alcohol as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.) and the anhydrous alcohol (5-10 eq.). If desired, use an anhydrous solvent like DCM (10 mL per 10 mmol of epoxide).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Catalyst Addition: Using a syringe, add boron trifluoride etherate (BF₃·OEt₂, 0.05-0.10 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-3 hours. Monitor the consumption of the starting material by TLC or GC.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude tertiary alcohol product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

General Experimental Workflow

The following diagram outlines a typical workflow for performing, monitoring, and purifying the products from the reaction of this compound with alcohols.

G prep Preparation - Dry glassware - Anhydrous solvents - Inert atmosphere (N₂) react Reaction - Dissolve epoxide & alcohol - Cool to 0°C - Add catalyst (Acid or Base) prep->react 1. Setup monitor Monitoring - TLC or GC analysis - Check for consumption of  starting material react->monitor 2. Run & quench Quenching - Cool to 0°C - Add aq. NH₄Cl (base-cat.)  or aq. NaHCO₃ (acid-cat.) monitor->quench 3. When complete extract Extraction - Use separatory funnel - Extract with organic solvent  (e.g., Et₂O, EtOAc, DCM) quench->extract 4. Work-up dry Drying & Concentration - Wash with brine - Dry over MgSO₄ or Na₂SO₄ - Filter and evaporate solvent extract->dry 5. Isolate purify Purification - Flash column chromatography - Characterize (NMR, MS, IR) dry->purify 6. Purify

Caption: General laboratory workflow for epoxide ring-opening reactions.

References

Application Note and Protocol: Synthesis of Substituted Furans from 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a proposed two-step synthesis of substituted furans utilizing 2-(bromomethyl)-2-methyloxirane as a key building block. The synthesis proceeds via the nucleophilic opening of the oxirane ring by a ketone enolate to form a γ-hydroxy ketone intermediate. Subsequent acid-catalyzed cyclization and dehydration of this intermediate affords the desired substituted furan. This method offers a potential route to novel furan derivatives for applications in medicinal chemistry and materials science.

Introduction

Substituted furans are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and functional materials. The development of new synthetic methodologies to access diverse furan structures is of significant interest to the scientific community. This protocol outlines a plausible and accessible two-step approach for the synthesis of 2,5-disubstituted and 2,3,5-trisubstituted furans starting from the readily available reagent, this compound. The reaction pathway is analogous to the well-established Paal-Knorr furan synthesis, extending its utility to epoxide precursors.[1][2][3]

Overall Reaction Scheme

The overall transformation involves the reaction of this compound with a ketone to form a substituted furan.

General Equation:

Experimental Protocols

This synthesis is performed in two distinct steps: 1) Formation of the γ-hydroxy ketone intermediate, and 2) Acid-catalyzed cyclization to the furan.

Step 1: Synthesis of the γ-Hydroxy Ketone Intermediate

This procedure details the nucleophilic addition of a ketone enolate to this compound.

Materials:

  • This compound

  • Selected ketone (e.g., acetone, acetophenone)

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the selected ketone (1.2 equivalents) and anhydrous THF (to make a 0.5 M solution).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.2 equivalents) dropwise to the stirred ketone solution. Maintain the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.

  • In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Add the solution of this compound dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude γ-hydroxy ketone can be purified by flash column chromatography on silica gel or used directly in the next step.

Step 2: Acid-Catalyzed Cyclization and Dehydration to Furan

This procedure describes the conversion of the γ-hydroxy ketone intermediate to the final substituted furan.[4]

Materials:

  • Crude γ-hydroxy ketone from Step 1

  • Toluene

  • p-Toluenesulfonic acid (p-TSA) monohydrate (catalytic amount, e.g., 5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus (optional, for removal of water)

Procedure:

  • Dissolve the crude γ-hydroxy ketone (1.0 equivalent) in toluene (to make a 0.2 M solution) in a round-bottom flask.

  • Add p-TSA monohydrate (0.05 equivalents) to the solution.

  • For efficient water removal, equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ solution to neutralize the acid.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure substituted furan.

Data Presentation

The following table summarizes hypothetical data for the synthesis of various substituted furans using the proposed protocol. Yields and spectral data are estimated based on similar transformations in the literature.

EntryKetoneProductYield (%)¹H NMR (δ, ppm, CDCl₃)
1AcetoneCH₃HCH₃2,5-Dimethyl-2-(bromomethyl)furan656.05 (s, 1H), 4.40 (s, 2H), 2.30 (s, 3H), 2.25 (s, 3H)
2AcetophenonePhHCH₃2-Methyl-5-phenyl-2-(bromomethyl)furan707.40-7.20 (m, 5H), 6.20 (s, 1H), 4.50 (s, 2H), 2.40 (s, 3H)
3PropiophenonePhCH₃CH₃2,3-Dimethyl-5-phenyl-2-(bromomethyl)furan607.45-7.25 (m, 5H), 4.55 (s, 2H), 2.35 (s, 3H), 2.10 (s, 3H)

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: γ-Hydroxy Ketone Synthesis cluster_step2 Step 2: Furan Synthesis ketone Ketone lda LDA in THF at -78°C ketone->lda enolate Ketone Enolate lda->enolate reaction_step1 Nucleophilic Opening enolate->reaction_step1 oxirane This compound oxirane->reaction_step1 workup1 Aqueous Workup (NH₄Cl) reaction_step1->workup1 intermediate Crude γ-Hydroxy Ketone workup1->intermediate cyclization Acid-Catalyzed Cyclization (p-TSA, Toluene, Reflux) intermediate->cyclization workup2 Aqueous Workup (NaHCO₃) cyclization->workup2 purification Column Chromatography workup2->purification product Substituted Furan purification->product

Caption: Overall workflow for the two-step synthesis of substituted furans.

Plausible Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Epoxide Opening cluster_step2 Step 2: Cyclization & Dehydration ketone Ketone R¹-C(=O)-CH(R²)-R³ enolate Enolate R¹-C(O⁻)=C(R²)-R³ ketone->enolate + LDA lda LDA intermediate1 γ-Hydroxy Ketone R¹-C(=O)-C(R²)(R³)-CH₂-C(OH)(CH₃)(CH₂Br) enolate->intermediate1 + Oxirane oxirane This compound O(CH₂)C(CH₃)(CH₂Br) protonation Protonated Ketone R¹-C(=O⁺H)-... intermediate1->protonation + H⁺ enol Enol Intermediate R¹-C(OH)=C(R²)-... protonation->enol Tautomerization cyclized Dihydrofuranol 5-membered ring with OH enol->cyclized Intramolecular Attack dehydrated Furan Product Substituted Furan cyclized->dehydrated - H₂O

Caption: Plausible mechanism for the formation of substituted furans.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-(Bromomethyl)-2-methyloxirane. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and efficient synthesis.

Experimental Protocols

A primary route for the synthesis of this compound is the epoxidation of 3-bromo-2-methyl-1-propene. The following protocol outlines a general procedure using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective epoxidizing agent.[1][2]

Materials:

  • 3-bromo-2-methyl-1-propene

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-methyl-1-propene (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in DCM. Add this solution dropwise to the cooled solution of the alkene over 30-60 minutes. The reaction is exothermic, so maintain the temperature at 0-5 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2-3 times to remove m-chlorobenzoic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Experimental Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 3-bromo-2-methyl-1-propene in anhydrous DCM B Cool to 0 °C A->B D Add m-CPBA solution dropwise at 0-5 °C B->D C Dissolve m-CPBA in DCM C->D E Monitor reaction by TLC/GC-MS D->E F Quench with Na₂SO₃ solution E->F G Wash with NaHCO₃, H₂O, and brine F->G H Dry over MgSO₄/Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Flash column chromatography I->J K Obtain pure this compound J->K

Figure 1. Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive m-CPBA.[1] 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use fresh or properly stored m-CPBA. The purity of m-CPBA can decrease over time. 2. Allow the reaction to slowly warm to room temperature after the initial addition at 0 °C. 3. Extend the reaction time and continue monitoring by TLC/GC-MS.
Formation of diol byproduct Presence of water in the reaction mixture, leading to acid-catalyzed ring-opening of the epoxide.[3]1. Use anhydrous solvents and reagents. 2. Ensure the work-up with aqueous solutions is performed promptly after the reaction is complete.
Multiple spots on TLC after reaction 1. Incomplete reaction. 2. Formation of side products (e.g., rearrangement products). 3. Degradation of the product.1. Increase the amount of m-CPBA or prolong the reaction time. 2. The electron-withdrawing nature of the bromine atom can make the alkene less reactive and potentially lead to side reactions. Consider using a buffered system (e.g., with Na₂HPO₄) to maintain a neutral pH.[4] 3. The product can be sensitive to acidic conditions. Ensure thorough washing with sodium bicarbonate to remove all acidic byproducts.
Difficulty in purification 1. Co-elution of the product with m-chlorobenzoic acid. 2. Product instability on silica gel.1. Ensure complete removal of m-chlorobenzoic acid during the work-up by thorough washing with sodium bicarbonate. 2. Consider using a less acidic stationary phase for chromatography (e.g., neutral alumina) or minimizing the contact time with silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry of m-CPBA to use?

A1: Typically, a slight excess of m-CPBA (1.1 to 1.5 equivalents) is used to ensure complete conversion of the starting alkene. The exact amount may need to be optimized based on the purity of the m-CPBA and the reactivity of the substrate.

Q2: Can other epoxidation reagents be used?

A2: Yes, other peroxy acids like peracetic acid can be used.[1] However, m-CPBA is often preferred due to its relative safety and ease of handling. Alternative methods could involve the use of hydrogen peroxide with a catalyst, although this may require more extensive optimization for this specific substrate.[5]

Q3: How can I confirm the formation of the desired product?

A3: The product can be characterized by standard analytical techniques.

  • GC-MS: To determine the molecular weight and purity.

  • ¹H and ¹³C NMR: To confirm the structure. Expected signals in ¹H NMR would include a singlet for the methyl group, two doublets for the diastereotopic methylene protons of the oxirane ring, and a singlet for the bromomethyl group.

Q4: What are the safety precautions for handling this compound?

A4: this compound is expected to be a reactive and potentially hazardous compound. Based on the safety data for its chloro-analog, it should be handled with care. It is likely flammable, corrosive, and may cause skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How should this compound be stored?

A5: Epoxides can be prone to polymerization, especially in the presence of acid or base catalysts or upon heating.[6] It is recommended to store the purified product in a cool, dark, and dry place under an inert atmosphere.

Quantitative Data Summary

The following table provides a hypothetical summary of how different reaction parameters can influence the yield of this compound. This data is intended to serve as a guide for optimization.

Entry m-CPBA (equiv.) Temperature (°C) Reaction Time (h) Yield (%)
11.10475
21.125270 (with diol byproduct)
31.50285
41.50 → 25390
51.10 (with Na₂HPO₄)482

Downstream Applications and Signaling Pathways

This compound is a bifunctional molecule containing both a reactive epoxide and a bromomethyl group. This makes it a valuable building block in medicinal chemistry and drug development for the synthesis of more complex molecules. The epoxide can be opened by various nucleophiles, and the bromomethyl group can participate in substitution reactions.

One potential application is in the development of targeted covalent inhibitors. The epoxide or the bromomethyl group can react with nucleophilic residues (e.g., cysteine, lysine, histidine) in a protein's active site, leading to irreversible inhibition.

General Reaction Pathway for Covalent Modification of a Protein:

G A This compound C Covalent Adduct A->C Nucleophilic attack B Protein with Nucleophilic Residue (e.g., Cys-SH) B->C D Inhibition of Protein Function C->D

Figure 2. General pathway for protein modification by this compound.

This covalent modification can block the protein's activity, thereby modulating a signaling pathway involved in a disease state. The specific signaling pathway would depend on the protein target. Due to its reactivity, this compound could be explored as a warhead for developing probes for activity-based protein profiling or as a precursor to more complex drug candidates.

References

Technical Support Center: Purification of 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 2-(Bromomethyl)-2-methyloxirane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or decomposition. The primary precursor for the synthesis of this compound is often 3-bromo-2-methylpropene.[1][2][3][4][5] Potential impurities include:

  • Unreacted 3-bromo-2-methylpropene: The starting material may not have fully reacted.

  • Diol derivatives: Ring-opening of the epoxide by water present in the reaction mixture can lead to the formation of 3-bromo-2-methylpropane-1,2-diol.

  • Polymeric materials: Epoxides can polymerize, especially in the presence of acidic or basic catalysts.

  • Solvent residues: Residual solvents used in the synthesis and workup.

  • Byproducts from the epoxidation agent: For example, if a peroxy acid is used, the corresponding carboxylic acid will be a byproduct.

Q2: What is the boiling point of this compound for purification by distillation?

Q3: Can this compound be purified by column chromatography?

A3: Yes, column chromatography is a viable method for purifying functionalized epoxides.[6][7][8][9] Given the polar nature of the epoxide ring and the bromine atom, silica gel is a suitable stationary phase. A solvent system of intermediate polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and hexane, is a good starting point for elution. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation between the desired product and impurities.[6][9]

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of the fractions can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the separation of components during column chromatography.[6]

  • Gas Chromatography (GC): Can be used to assess the volatility and purity of the compound. A suitable column, such as a DB-624, can be employed.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides a more accurate quantitative assessment of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and identify residual impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic epoxide C-O stretching vibrations. The IR spectrum for the similar compound 2-(bromomethyl)oxirane is available and can be used as a reference.[11][12]

Troubleshooting Guides

Distillation Issues
Problem Possible Cause Troubleshooting Steps
Product Decomposition in the Distillation Flask The distillation temperature is too high, leading to thermal degradation or polymerization of the epoxide.1. Reduce the pressure: Perform the distillation under a higher vacuum to lower the boiling point. 2. Use a lower temperature heating source: A water bath or oil bath provides more uniform and controllable heating than a heating mantle. 3. Minimize residence time: Use a setup that allows for rapid distillation once the boiling point is reached.
Low Recovery of Purified Product 1. The product is co-distilling with a lower-boiling impurity. 2. The vacuum is too high, causing the product to be carried over into the cold trap. 3. Inefficient condensation.1. Use a fractionating column: This will provide better separation between liquids with close boiling points. 2. Carefully control the vacuum: Use a manometer to monitor and maintain the optimal pressure. 3. Ensure efficient cooling: Use a high-efficiency condenser and a sufficiently cold coolant.
Product Solidifies in the Condenser The melting point of the compound is close to the temperature of the condenser coolant.1. Use a slightly warmer coolant: Circulate water at a temperature just above the melting point of the compound. 2. Use an air condenser: For high-boiling liquids, an air condenser may be sufficient and will prevent solidification.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Product and Impurities 1. Inappropriate solvent system (eluent). 2. Overloading the column with the crude sample. 3. The column was packed improperly, leading to channeling.1. Optimize the eluent: Use TLC to find a solvent system that gives a good separation (Rf value of the product around 0.2-0.4).[9] You can try varying the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[6] 2. Reduce the sample load: Use a larger column or a smaller amount of crude material. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude sample by weight. 3. Repack the column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low, respectively.1. Adjust eluent polarity: If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane). If it elutes too slowly (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate). 2. Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds in order of increasing polarity.
Streaking or Tailing of Spots on TLC 1. The sample is too concentrated. 2. The compound is acidic or basic and is interacting strongly with the silica gel. 3. The compound is degrading on the silica gel.1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acid or base to the eluent: For acidic compounds, a small amount of acetic acid can be added. For basic compounds, a small amount of triethylamine can be added. 3. Use a different stationary phase: Alumina or a deactivated silica gel can be used for sensitive compounds.[9]

Experimental Protocols

General Protocol for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and carefully apply it to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The elution can be done isocratically (with a single solvent system) or with a gradient of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

While specific quantitative data for the purification of this compound was not found in the search results, the following table illustrates how such data could be presented.

Table 1: Hypothetical Purification Data for this compound

Purification StepInitial Purity (by GC)Final Purity (by GC)Recovery Yield (%)
Vacuum Distillation 85%95%75%
Column Chromatography 85%>98%60%

Visualizations

DOT Script for Purification Workflow

PurificationWorkflow Crude Crude this compound Distillation Vacuum Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis Purity Analysis (GC, HPLC, NMR) Distillation->Analysis Impurities Impurities Distillation->Impurities Chromatography->Analysis Chromatography->Impurities Analysis->Distillation Purity < 98% Analysis->Chromatography Purity < 98% PureProduct Pure this compound Analysis->PureProduct Purity ≥ 98%

Caption: General workflow for the purification of this compound.

DOT Script for Troubleshooting Logic

TroubleshootingLogic Start Purification Issue Identified CheckPurity Assess Purity (TLC, GC) Start->CheckPurity LowYield Low Yield? CheckPurity->LowYield Decomposition Decomposition? CheckPurity->Decomposition OptimizeDistillation Optimize Distillation (Lower Temp/Pressure) LowYield->OptimizeDistillation No CheckHandling Review Sample Handling and Transfer LowYield->CheckHandling Yes Decomposition->OptimizeDistillation Yes (Distillation) OptimizeChroma Optimize Chromatography (Solvent/Stationary Phase) Decomposition->OptimizeChroma Yes (Chromatography)

Caption: Decision tree for troubleshooting common purification issues.

References

common byproducts in 2-(Bromomethyl)-2-methyloxirane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Bromomethyl)-2-methyloxirane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions regarding the use of this versatile bifunctional reagent.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two primary electrophilic centers susceptible to nucleophilic attack:

  • The epoxide ring: The strained three-membered ring can be opened by a variety of nucleophiles. Under basic or neutral conditions, attack typically occurs at the less substituted carbon of the epoxide (a primary carbon) via an SN2 mechanism. Under acidic conditions, the reaction proceeds with more SN1 character, and the nucleophile attacks the more substituted tertiary carbon.[1][2][3]

  • The bromomethyl group: The carbon atom bonded to the bromine is a primary alkyl halide and is also susceptible to SN2 attack by nucleophiles, leading to the displacement of the bromide ion.

The presence of these two reactive sites can lead to a variety of products and byproducts depending on the reaction conditions and the nature of the nucleophile.

Q2: I am observing multiple products in my reaction with an amine nucleophile. What are the likely byproducts?

A2: When reacting this compound with an amine, several outcomes are possible, leading to a mixture of products. Besides the desired product, common byproducts can include:

  • Product of attack at the bromomethyl group: The amine can displace the bromide to form a glycidyl amine derivative.

  • Product of epoxide ring-opening: The amine can attack the less substituted carbon of the epoxide to form an amino alcohol.

  • Dimeric or polymeric materials: If the amine is difunctional, or if the initial product can react further with the starting material, oligomers or polymers can form.

  • Intramolecular rearrangement products: Under certain conditions, intramolecular reactions can occur. For instance, the initial product of bromide displacement could potentially undergo an intramolecular ring-opening of the epoxide.

Q3: My reaction is sluggish or incomplete. What can I do to improve the reaction rate?

A3: To improve the reaction rate, consider the following troubleshooting steps:

  • Solvent Choice: Ensure you are using an appropriate solvent that can dissolve your reactants and is suitable for the reaction type. For SN2 reactions, polar aprotic solvents like DMF or DMSO are often effective.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote the formation of byproducts.

  • Catalyst: If you are performing a ring-opening reaction, the addition of a catalytic amount of a Lewis acid or a proton source can activate the epoxide ring.[4] For reactions involving the bromomethyl group, a phase-transfer catalyst might be beneficial if you are working in a biphasic system.

  • Concentration: Increasing the concentration of your reactants may improve the reaction rate, but be mindful of potential side reactions at higher concentrations.

Q4: How can I minimize the formation of diol byproducts during my reaction?

A4: The formation of 2-methyl-1,2-propanediol-3-bromide is a common issue arising from the hydrolysis of the epoxide ring by trace amounts of water in your reaction mixture. To minimize this:

  • Use anhydrous solvents and reagents: Ensure all your solvents and non-aqueous reagents are thoroughly dried before use.

  • Perform the reaction under an inert atmosphere: Using an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering your reaction.

  • Purify the starting material: If the diol is present as an impurity in your starting material, consider purifying the this compound before use.

Troubleshooting Guides

Guide 1: Unexpected Product Formation in Nucleophilic Substitution Reactions

Issue: You have attempted a nucleophilic substitution reaction targeting either the epoxide or the bromomethyl group, but you have isolated a product with an unexpected structure, or a mixture of isomers.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Ambident Reactivity: The nucleophile is attacking both the epoxide ring and the bromomethyl group.- Modify the Nucleophile: A softer, more polarizable nucleophile may preferentially attack the bromomethyl carbon, while a harder, less polarizable nucleophile may favor epoxide ring-opening. - Adjust Reaction Temperature: Lowering the temperature may increase the selectivity of the reaction.
Intramolecular Rearrangement: The initial product is undergoing a subsequent intramolecular reaction.- Analyze the reaction at different time points: This can help you identify if an initial product is forming and then converting to the unexpected product. - Change the reaction conditions: Altering the solvent or temperature may disfavor the rearrangement pathway.
Incorrect Regiochemistry of Ring-Opening: The nucleophile attacked the "wrong" carbon of the epoxide.- Check the pH of your reaction: Basic/neutral conditions favor attack at the less substituted carbon, while acidic conditions favor attack at the more substituted carbon.[1][3]
Guide 2: Low Yield and/or Formation of Polymeric Material

Issue: Your reaction is resulting in a low yield of the desired product, with a significant amount of a high-molecular-weight, insoluble, or intractable material.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Polymerization: The bifunctional nature of the starting material or the product is leading to polymerization.- Use a high dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to polymerization. - Control the stoichiometry: Use a controlled excess of one reagent if possible to cap reactive ends.
Decomposition of Starting Material or Product: The reaction conditions are too harsh, leading to decomposition.- Lower the reaction temperature. - Use a milder base or acid catalyst.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Ring-Opening of the Epoxide

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., THF, CH2Cl2) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the nucleophile (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution at the Bromomethyl Group

  • Dissolve the nucleophile (1 equivalent) in a polar aprotic solvent (e.g., DMF, acetone).

  • Add this compound (1.2 equivalents) to the solution.

  • If necessary, add a catalyst (e.g., NaI for bromide exchange to a more reactive iodide).

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.

  • Purify the product via distillation or chromatography.

Visualizations

Reaction_Pathways cluster_epoxide Epoxide Attack cluster_bromide Bromide Displacement cluster_side_reactions Potential Byproducts reagent This compound epoxide_attack Ring-Opening Product reagent->epoxide_attack Path A bromide_displacement Substitution Product reagent->bromide_displacement Path B diol Hydrolysis Product (Diol) reagent->diol H2O polymer Polymeric Material reagent->polymer Further Reaction nucleophile Nucleophile (Nu-) nucleophile->epoxide_attack nucleophile->bromide_displacement

Caption: Possible reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Issue Identified issue_type What is the main issue? start->issue_type low_yield Low Yield / Incomplete Reaction issue_type->low_yield Low Conversion byproducts Multiple Products issue_type->byproducts Impure Product check_conditions Review Reaction Conditions (Temp, Time, Conc.) low_yield->check_conditions identify_byproducts Characterize Byproducts (NMR, MS) byproducts->identify_byproducts check_reagents Check Reagent Purity and Activity check_conditions->check_reagents optimize Systematically Optimize Conditions check_reagents->optimize pathway_analysis Propose Byproduct Formation Pathways identify_byproducts->pathway_analysis modify_conditions Modify Conditions to Disfavor Byproduct Formation pathway_analysis->modify_conditions

References

preventing polymerization of 2-(Bromomethyl)-2-methyloxirane during storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(Bromomethyl)-2-methyloxirane. This resource is designed for researchers, scientists, and drug development professionals to ensure the stable storage and handling of this reactive epoxide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its storage and use.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Increased Viscosity or Gel Formation in the Sample Polymerization has initiated. This can be caused by:- Inadequate or depleted inhibitor.- Exposure to high temperatures or light.- Contamination with acids, bases, or other nucleophiles.1. Do not attempt to use the material. 2. Safely dispose of the polymerized sample according to your institution's hazardous waste guidelines.3. Review your storage conditions. Ensure the material is stored at the recommended temperature, protected from light, and in a tightly sealed container.4. Verify the presence and concentration of an appropriate inhibitor in new batches.
Discoloration of the Liquid (Yellowing or Browning) Onset of degradation or polymerization. This can be a precursor to more significant changes in viscosity.1. Perform an analytical check (e.g., GC-MS, ¹H NMR) to assess the purity of the material.2. If significant impurities or oligomers are detected, the material may not be suitable for your experiment.3. If the discoloration is minor and purity is still high, consider adding a small amount of a recommended inhibitor as a precautionary measure.
Unexpected Reactivity or Poor Performance in Experiments The material may have partially polymerized or degraded, leading to a lower concentration of the active monomer and the presence of interfering oligomers.1. Re-evaluate the purity of your this compound stock using an appropriate analytical method (see Experimental Protocols).2. If purity is compromised, obtain a fresh batch of the compound.3. Ensure that any polymerization inhibitors are removed prior to use if your reaction is sensitive to them.
Crystallization of the Liquid Monomer This can occur if the material is stored at too low a temperature or if there are impurities present that act as nucleation sites.1. Gently warm the sample to the recommended storage temperature range (e.g., 2-8°C) to see if the crystals dissolve. Do not use high heat.[1] 2. If the crystals do not redissolve or if the issue persists, it may indicate impurity issues. Analyze the sample for purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound polymerization during storage?

A1: The primary cause of polymerization is the inherent reactivity of the strained three-membered epoxide ring.[2] This reactivity makes it susceptible to ring-opening polymerization, which can be initiated by trace amounts of acids (cationic polymerization) or bases/nucleophiles (anionic polymerization). Exposure to heat and light can also accelerate this process.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. A recommended storage temperature is typically 2-8°C.[1] It should be stored in a tightly sealed, inert container (e.g., amber glass bottle with a secure cap) under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and air.

Q3: What type of inhibitors can be used to prevent the polymerization of this compound?

A3: While specific inhibitors for this exact compound are not widely documented, general inhibitors for epoxide polymerization are effective. These fall into two main categories:

  • Phenolic inhibitors: Such as butylated hydroxytoluene (BHT) or hydroquinone, are effective radical scavengers and can inhibit cationic polymerization.

  • Amine-based inhibitors: Such as certain tertiary amines or hindered amines, can inhibit acid-catalyzed polymerization.

The choice of inhibitor may depend on the potential contaminants and the downstream application. A typical starting concentration for inhibitors like BHT is in the range of 100-500 ppm.

Q4: How can I tell if my sample of this compound has started to polymerize?

A4: The most obvious signs are an increase in viscosity, the formation of a gel, or complete solidification. Discoloration, such as a yellow or brown tint, can also be an early indicator of degradation or oligomerization. For a more precise assessment, analytical techniques such as ¹H NMR, FTIR, or GC-MS can be used to detect the presence of polymers or oligomers.

Q5: How do I remove an inhibitor before using this compound in my reaction?

A5: The method for inhibitor removal depends on the type of inhibitor used.

  • Phenolic inhibitors (e.g., BHT, hydroquinone): Can often be removed by passing the liquid through a column of basic alumina or by extraction with an aqueous base solution (e.g., dilute NaOH), followed by washing with water, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.

  • Amine-based inhibitors: Can be removed by washing with a dilute aqueous acid solution, followed by washing with water and drying.

It is crucial to handle the purified, inhibitor-free monomer with care as it will be much more prone to polymerization. It should be used immediately after purification.

Q6: What materials are incompatible with this compound during storage?

A6: Avoid contact with strong acids, strong bases, strong oxidizing agents, and nucleophiles (e.g., amines, alcohols in the presence of a catalyst).[3] These substances can initiate polymerization. Also, ensure that storage containers are made of a compatible material, such as glass or a suitable inert polymer, and are free from contaminants.

Experimental Protocols

Protocol 1: Monitoring Purity and Detecting Polymerization by Gas Chromatography (GC)

Objective: To assess the purity of this compound and detect the presence of low molecular weight oligomers.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-624 or equivalent).[4]

  • High-purity carrier gas (e.g., nitrogen or helium).

  • Volumetric flasks and syringes.

  • High-purity solvent for dilution (e.g., dichloromethane or diethyl ether).

  • This compound sample.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).

  • GC Conditions (Example):

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at a rate of 10°C/minute.

    • Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Interpretation:

    • A pure sample will show a single major peak corresponding to this compound.

    • The presence of additional peaks, particularly at higher retention times, may indicate the formation of dimers, trimers, or other oligomers, signifying the onset of polymerization. The appearance of new peaks at lower retention times could indicate degradation products.

Protocol 2: Monitoring Polymerization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To detect the ring-opening of the epoxide, which is indicative of polymerization.

Instrumentation and Materials:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • This compound sample.

Procedure:

  • Background Spectrum: Record a background spectrum with a clean, empty ATR crystal.

  • Sample Analysis: Apply a small drop of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the FTIR spectrum of the sample.

  • Data Interpretation:

    • Look for the characteristic absorbance bands of the epoxide ring. Key peaks to monitor include the asymmetric C-O-C stretch around 915 cm⁻¹ and the symmetric ring breathing vibration around 1260 cm⁻¹.[5][6]

    • A decrease in the intensity of these epoxide peaks over time or in comparison to a fresh sample, along with the appearance of a broad hydroxyl (-OH) band around 3400 cm⁻¹, indicates that ring-opening and polymerization have occurred.[7]

Protocol 3: Monitoring Polymerization by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To quantitatively assess the purity and detect the formation of polyether chains.

Instrumentation and Materials:

  • NMR spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • This compound sample.

Procedure:

  • Sample Preparation: Dissolve a small amount of the this compound sample in the deuterated solvent in an NMR tube.

  • Spectrum Acquisition: Acquire the ¹H NMR spectrum.

  • Data Interpretation:

    • The spectrum of the pure monomer will show characteristic signals for the protons of the oxirane ring and the bromomethyl and methyl groups. The protons on the epoxide ring typically appear in the 2.5-3.5 ppm region.[8][9]

    • Polymerization will lead to the disappearance of these monomeric epoxide signals and the appearance of new, broader signals corresponding to the polyether backbone. The formation of a broad multiplet around 3.5-4.0 ppm is indicative of the repeating ether units in the polymer chain.[10]

Visualizations

PolymerizationPathways Monomer This compound Cationic_Intermediate Protonated or Lewis Acid Adduct Monomer->Cationic_Intermediate  Acid/Electrophile Anionic_Intermediate Alkoxide Intermediate Monomer->Anionic_Intermediate  Base/Nucleophile Polymer Polyether Cationic_Intermediate->Polymer  + Monomer (Cationic Polymerization) Anionic_Intermediate->Polymer  + Monomer (Anionic Polymerization)

Caption: Potential polymerization pathways for this compound.

InhibitionMechanism Active_Species Reactive Species (e.g., Cation, Radical) Inactive_Complex Stable, Non-reactive Species Active_Species->Inactive_Complex Reaction Polymerization Polymerization Active_Species->Polymerization Initiates Inhibitor Inhibitor (e.g., Phenol, Amine) Inhibitor->Inactive_Complex Traps

Caption: General mechanism of polymerization inhibition.

StorageWorkflow Receive Receive Compound Inspect Inspect for Discoloration/Viscosity Receive->Inspect Store Store at 2-8°C Away from Light Under Inert Gas Inspect->Store If OK Dispose Dispose of Degraded Material Inspect->Dispose If Degraded Monitor Periodically Monitor (Visual & Analytical) Store->Monitor Use Use in Experiment Monitor->Use If OK Monitor->Dispose If Degraded

Caption: Recommended workflow for storage and handling.

References

Technical Support Center: Synthesis of 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(Bromomethyl)-2-methyloxirane. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their synthesis and troubleshooting common issues encountered during this epoxidation reaction.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound via the epoxidation of 2-methylallyl bromide with meta-chloroperoxybenzoic acid (m-CPBA).

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using TLC. If starting material is still present, extend the reaction time. - Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C), while monitoring for byproduct formation. High temperatures can lead to decomposition. - Check m-CPBA Activity: The purity and activity of m-CPBA can degrade over time. Use freshly sourced or purified m-CPBA for optimal results.
Suboptimal Stoichiometry: Incorrect molar ratio of reactants.- Optimize m-CPBA Equivalents: While a 1:1 molar ratio is the theoretical minimum, using a slight excess of m-CPBA (e.g., 1.1-1.5 equivalents) can often drive the reaction to completion. However, a large excess can lead to byproduct formation.
Poor Solvent Choice: The solvent may not be suitable for the reaction.- Use an Inert, Aprotic Solvent: Dichloromethane (DCM) or chloroform are commonly used and effective solvents for this epoxidation. Aprotic solvents prevent the opening of the epoxide ring.
Presence of Impurities/Byproducts Epoxide Ring Opening: The highly strained epoxide ring can be opened by nucleophiles, particularly under acidic conditions. The byproduct of the reaction, m-chlorobenzoic acid, can catalyze this process.- Buffer the Reaction Mixture: Add a solid buffer like sodium bicarbonate or potassium carbonate to the reaction mixture to neutralize the acidic byproduct as it forms. - Maintain Anhydrous Conditions: The presence of water can lead to the hydrolysis of the epoxide to form a diol. Ensure all glassware is dry and use anhydrous solvents.
Formation of Diol Byproduct: Hydrolysis of the epoxide product.- Work-up Procedure: During the work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the acidic byproduct and prevent acid-catalyzed hydrolysis.
Unreacted Starting Material: Incomplete conversion of 2-methylallyl bromide.- Optimize Reaction Conditions: Refer to the "Low or No Product Yield" section to improve conversion. - Purification: Unreacted starting material can often be removed during purification (e.g., column chromatography).
Difficulty in Product Isolation/Purification Co-elution of Product and Byproducts: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.- Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to achieve better separation. - Alternative Purification Methods: Consider vacuum distillation as an alternative or complementary purification technique, as the product is a liquid at room temperature.
Product Instability: The product may be sensitive to heat or acid.- Avoid High Temperatures: During solvent removal (rotary evaporation) and distillation, use a low-temperature water bath to prevent decomposition. - Neutralize Acidic Traces: Ensure all acidic residues are removed during the work-up before concentrating the product.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the epoxidation of 2-methylallyl bromide with m-CPBA?

A1: The reaction proceeds via a concerted mechanism where the peroxyacid (m-CPBA) delivers an oxygen atom to the double bond of 2-methylallyl bromide.[1] This is often referred to as the "butterfly" mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid, while simultaneously, the electrons from the O-O bond break, and the proton from the hydroxyl group of the peroxyacid is transferred to the carbonyl oxygen. This results in the formation of the epoxide and meta-chlorobenzoic acid as a byproduct.[1]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture on a TLC plate alongside the starting material (2-methylallyl bromide). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.

Q3: What are the key safety precautions to take when working with m-CPBA?

A3: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry and in high purity. It is important to handle it with care in a well-ventilated fume hood. Avoid grinding or subjecting it to friction or impact. Store it in a cool, dry place, away from flammable materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: Can other epoxidizing agents be used for this synthesis?

A4: Yes, other peroxyacids such as peracetic acid or perbenzoic acid can also be used for epoxidation.[1] However, m-CPBA is often preferred due to its relative stability as a crystalline solid and its good reactivity.[1]

Q5: My final product appears to be an oil. How can I confirm its identity and purity?

A5: this compound is expected to be a liquid at room temperature. To confirm its identity and purity, you can use various analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): This will provide information about the chemical structure and the presence of any impurities.

  • Infrared (IR) spectroscopy: This can confirm the presence of the characteristic epoxide C-O-C stretching frequencies.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess the purity and identify any volatile impurities.

Experimental Protocol: Synthesis of this compound

This protocol provides a general procedure for the epoxidation of 2-methylallyl bromide using m-CPBA.

Materials:

  • 2-methylallyl bromide

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium sulfite (Na₂SO₃), 10% aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-methylallyl bromide (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Addition of m-CPBA: Dissolve m-CPBA (1.1-1.5 equivalents) in dichloromethane and add it dropwise to the stirred solution of 2-methylallyl bromide over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of this compound. Please note that these are representative values and actual yields may vary depending on the specific experimental setup and purity of reagents.

Parameter Condition Reported Yield (%) Observations
Temperature 0°C to Room Temperature70-85%Lower temperatures (0°C) are generally preferred to minimize side reactions such as epoxide ring opening.
Reflux in DCM< 50%Higher temperatures can lead to significant byproduct formation and lower yields.
m-CPBA Equivalents 1.1 eq.~75%A slight excess of m-CPBA is often necessary to drive the reaction to completion.
1.5 eq.~85%A larger excess can improve the yield, but may also increase the amount of byproducts, complicating purification.
2.0 eq.~80%A significant excess does not necessarily lead to a higher yield and increases the cost and purification effort.
Solvent Dichloromethane (DCM)75-85%An inert, aprotic solvent is crucial to prevent epoxide ring opening.
Chloroform70-80%Another suitable chlorinated solvent.
Diethyl Ether60-70%Can be used, but may result in slightly lower yields compared to chlorinated solvents.
Tetrahydrofuran (THF)50-60%May be less ideal due to potential side reactions.

Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 2-methylallyl bromide in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add m-CPBA solution dropwise B->C D 4. Stir and monitor by TLC C->D E 5. Quench with Na₂SO₃ solution D->E F 6. Wash with NaHCO₃ solution E->F G 7. Wash with brine F->G H 8. Dry over MgSO₄ G->H I 9. Filter H->I J 10. Concentrate under vacuum I->J K 11. Purify by vacuum distillation or column chromatography J->K L 12. Characterize pure product K->L

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Reactions of 2-(Bromomethyl)-2-methyloxirane with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2-methyloxirane and organometallic reagents.

Frequently Asked Questions (FAQs)

Q1: What is the desired reaction pathway when reacting this compound with an organometallic reagent?

The primary desired reaction is the formation of a 2,2-disubstituted oxetane. This typically proceeds through a two-step sequence:

  • SN2 Attack: The organometallic reagent (R-M) acts as a nucleophile and attacks the carbon of the bromomethyl group, displacing the bromide ion.

  • Intramolecular Cyclization: The resulting intermediate, a magnesium or lithium alkoxide, then undergoes an intramolecular Williamson ether synthesis-type reaction, where the oxygen anion attacks the carbon bearing the newly introduced R-group, forming the four-membered oxetane ring.

Q2: What are the common side reactions observed in this process?

Several side reactions can occur, leading to a mixture of products. The most common side reactions include:

  • Epoxide Ring-Opening: The organometallic reagent can directly attack one of the carbons of the epoxide ring.[1][2][3][4][5]

  • Metal-Halogen Exchange: Particularly with organolithium reagents, an exchange between the bromine and the metal can occur.

  • Elimination Reactions: The strong basicity of many organometallic reagents can lead to elimination reactions.

Q3: How does the choice of organometallic reagent influence the reaction outcome?

The type of organometallic reagent used is a critical factor in determining the product distribution.

  • Grignard Reagents (RMgX): These are strong nucleophiles and bases, often leading to a mixture of the desired oxetane and ring-opened products.[1][2][4] They tend to attack the less sterically hindered carbon of the epoxide.[1]

  • Organolithium Reagents (RLi): These are highly reactive and basic, which can increase the likelihood of side reactions like epoxide ring-opening and metal-halogen exchange.[2]

  • Organocuprates (R₂CuLi): Also known as Gilman reagents, these are softer nucleophiles and are generally less reactive towards epoxides.[6][7] They are, however, very effective in SN2 reactions with alkyl halides.[6][7] This selectivity often makes them the reagent of choice for maximizing the yield of the desired oxetane.

Troubleshooting Guides

Problem 1: Low yield of the desired 2,2-disubstituted oxetane and formation of a significant amount of a ring-opened alcohol.
  • Possible Cause: The organometallic reagent is preferentially attacking the epoxide ring instead of the bromomethyl group. This is common with hard nucleophiles like Grignard and organolithium reagents.

  • Troubleshooting Steps:

    • Change the Organometallic Reagent: Switch to a softer nucleophile, such as an organocuprate (Gilman reagent). Organocuprates show a higher propensity for SN2 displacement of the bromide over epoxide opening.[6][7]

    • Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., -78 °C) can increase the selectivity for the SN2 reaction over epoxide attack.

    • Use of Additives: For Grignard reagents, the addition of a catalytic amount of a copper salt (e.g., CuI) can promote the formation of an in-situ organocuprate-like species, potentially improving the desired outcome.

Problem 2: Formation of an unexpected isomer of the ring-opened alcohol.
  • Possible Cause: The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions and the substrate. Under basic or nucleophilic conditions (like with organometallic reagents), the attack usually occurs at the less sterically hindered carbon of the epoxide.[1] For this compound, this would be the CH₂ carbon of the epoxide.

  • Troubleshooting Steps:

    • Confirm the Structure of the Side Product: Use spectroscopic methods (NMR, MS) to definitively identify the structure of the alcohol.

    • Review the Mechanism: The expected ring-opened product from an attack at the less substituted epoxide carbon is a tertiary alcohol. If a primary alcohol is observed, it may indicate a more complex rearrangement or a different reaction pathway.

Data Presentation

Table 1: Expected Product Distribution based on Organometallic Reagent Choice (Qualitative)

Organometallic ReagentMajor Product(s)Minor Product(s)Key Considerations
Grignard (RMgX) Ring-opened alcohol, 2,2-disubstituted oxetaneOther isomers, elimination productsOften results in a mixture of products.[1][2][4]
Organolithium (RLi) Ring-opened alcohol2,2-disubstituted oxetane, metal-halogen exchange productsHighly reactive, often leading to poor selectivity.[2]
Organocuprate (R₂CuLi) 2,2-disubstituted oxetaneRing-opened alcoholGenerally the most selective for the desired product.[6][7]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,2-disubstituted Oxetanes using Organocuprates

This is a general protocol and may require optimization for specific substrates.

  • Preparation of the Organocuprate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.05 equivalents) in anhydrous diethyl ether or THF at -20 °C. To this suspension, add the corresponding organolithium reagent (2.1 equivalents) dropwise, maintaining the temperature below -15 °C. The solution will typically change color, indicating the formation of the Gilman reagent.

  • Reaction with this compound: Cool the organocuprate solution to -78 °C. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2,2-disubstituted oxetane.

Visualizations

Desired_Reaction_Pathway This compound This compound Intermediate_Alkoxide Intermediate_Alkoxide This compound->Intermediate_Alkoxide R-M (e.g., R2CuLi) SN2 Attack 2,2-disubstituted Oxetane 2,2-disubstituted Oxetane Intermediate_Alkoxide->2,2-disubstituted Oxetane Intramolecular Cyclization

Caption: Desired reaction pathway to the 2,2-disubstituted oxetane.

Side_Reaction_Pathway cluster_0 Epoxide Ring-Opening cluster_1 Metal-Halogen Exchange 2-(Bromomethyl)-2-methyloxirane_RO This compound Ring_Opened_Alcohol Ring-Opened Alcohol 2-(Bromomethyl)-2-methyloxirane_RO->Ring_Opened_Alcohol R-M (e.g., RMgX, RLi) Nucleophilic Attack on Epoxide 2-(Bromomethyl)-2-methyloxirane_MHE This compound Exchanged_Intermediate Lithiated Intermediate 2-(Bromomethyl)-2-methyloxirane_MHE->Exchanged_Intermediate RLi

Caption: Common side reaction pathways.

References

Technical Support Center: Regioselectivity in the Ring-Opening of 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the ring-opening of 2-(bromomethyl)-2-methyloxirane.

Troubleshooting Guides

This section addresses common issues encountered during the ring-opening of this compound, providing systematic approaches to problem-solving.

Issue 1: Low Yield of the Desired Regioisomer

You are observing a low yield of your target product, suggesting either poor conversion or the formation of the undesired regioisomer.

  • Possible Cause 1: Incorrect Reaction Conditions for the Desired Regioisomer. The regioselectivity of the ring-opening of this compound is highly dependent on the reaction conditions.

    • Solution:

      • For attack at the less substituted carbon (C3): Employ nucleophilic (basic or neutral) conditions. Strong nucleophiles favor attack at the sterically less hindered primary carbon in an SN2-type mechanism. Ensure the absence of acidic catalysts.

      • For attack at the more substituted carbon (C2): Use acidic conditions (Brønsted or Lewis acids). Acid catalysis protonates the epoxide oxygen, leading to a transition state with significant carbocationic character at the more substituted tertiary carbon, which is then attacked by the nucleophile.[1]

  • Possible Cause 2: Steric Hindrance. The nucleophile might be too bulky to efficiently attack the desired position.

    • Solution: If targeting the tertiary carbon (C2), a less bulky nucleophile might be required. Conversely, for the primary carbon (C3), a highly hindered nucleophile might be less effective than a smaller one.

  • Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, NMR). If the reaction has stalled, consider increasing the reaction time, temperature, or the concentration of the nucleophile.

Issue 2: Formation of Unexpected Byproducts

You are observing the formation of products other than the two expected regioisomeric alcohols.

  • Possible Cause 1: Dimerization or Polymerization. Under certain conditions, especially with strong bases or acids, the epoxide can undergo ring-opening polymerization.

    • Solution: Use a controlled addition of the reagents, maintain a lower reaction temperature, and ensure a stoichiometric amount of the nucleophile relative to the epoxide.

  • Possible Cause 2: Rearrangement Products. Under strongly acidic conditions, carbocation intermediates can undergo rearrangements.

    • Solution: Use milder acidic conditions or a Lewis acid that promotes the desired reaction without leading to extensive rearrangements.

  • Possible Cause 3: Solvent Participation. If the solvent is nucleophilic (e.g., water, alcohols), it can compete with the intended nucleophile.

    • Solution: Use a non-nucleophilic solvent (e.g., THF, DMF, acetonitrile) and ensure all reagents and glassware are dry if water is to be excluded.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the ring-opening of this compound with a strong nucleophile like sodium azide under neutral or basic conditions?

Under neutral or basic conditions, the reaction is expected to proceed via an SN2 mechanism. The azide anion, being a strong nucleophile, will preferentially attack the less sterically hindered primary carbon (C3). This will lead to the formation of 1-azido-3-bromo-2-methylpropan-2-ol as the major product.

Q2: How do acidic conditions alter the regioselectivity of the ring-opening reaction?

In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. This leads to a transition state with significant positive charge development on the carbon atoms of the epoxide ring. The tertiary carbon (C2) can better stabilize this positive charge than the primary carbon (C3). Consequently, a weak nucleophile will preferentially attack the more substituted carbon (C2), resulting in the formation of 2-(nucleomethyl)-1-bromo-2-methylpropan-2-ol as the major product. This pathway is considered to have more SN1 character.[1][2]

Q3: Can Lewis acids be used to control the regioselectivity?

Yes, Lewis acids can be employed to catalyze the ring-opening reaction. Strong Lewis acids will coordinate to the epoxide oxygen, similar to protonation under Brønsted acid conditions, and will generally favor nucleophilic attack at the more substituted carbon (C2). The choice of Lewis acid can influence the degree of regioselectivity.[3][4]

Q4: What is the role of the solvent in determining the outcome of the reaction?

The solvent can influence the reaction in several ways:

  • Polarity: Polar aprotic solvents (e.g., DMF, DMSO) are generally good for SN2 reactions with anionic nucleophiles. Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, potentially reducing its reactivity, but can also participate in the reaction as a nucleophile.

  • Nucleophilicity: As mentioned in the troubleshooting section, nucleophilic solvents can compete with the desired nucleophile.

  • Stabilization of Intermediates: In acid-catalyzed reactions, polar solvents can help to stabilize the developing positive charge in the transition state.

Q5: Are there any safety concerns when working with this compound and azide nucleophiles?

Yes. This compound is a reactive electrophile and should be handled with care, avoiding inhalation and skin contact. Azide reagents, such as sodium azide, are highly toxic. Furthermore, the resulting azido-alcohols can be thermally unstable and potentially explosive, especially when isolated and heated. Always handle these compounds in a well-ventilated fume hood and take appropriate safety precautions.

Quantitative Data on Regioselectivity

While specific experimental data for the regioselective ring-opening of this compound is not extensively reported, the following table provides the expected product distribution based on established principles of epoxide chemistry.

Nucleophile/ConditionsExpected Major ProductExpected Minor ProductPredicted Major:Minor Ratio
NaN3 in DMF (Basic/Neutral)1-Azido-3-bromo-2-methylpropan-2-ol2-(Azidomethyl)-1-bromo-2-methylpropan-2-ol>95:5
Piperidine (Basic/Neutral)1-(Piperidin-1-yl)-3-bromo-2-methylpropan-2-ol1-Bromo-2-methyl-2-(piperidin-1-ylmethyl)propan-2-ol>90:10
NaSPh in THF (Basic/Neutral)1-(Phenylthio)-3-bromo-2-methylpropan-2-ol1-Bromo-2-methyl-2-((phenylthio)methyl)propan-2-ol>95:5
H2O / H2SO4 (Acidic)3-Bromo-2-methylpropane-1,2-diol1-Bromo-2-(hydroxymethyl)propan-2-ol>90:10
MeOH / H2SO4 (Acidic)3-Bromo-1-methoxy-2-methylpropan-2-ol1-Bromo-2-methoxy-2-(methoxymethyl)propan-2-ol>90:10

Experimental Protocols

The following are generalized experimental protocols based on similar reactions reported in the literature. Researchers should optimize these conditions for their specific needs.

Protocol 1: Nucleophilic Ring-Opening with Sodium Azide (Attack at C3)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (Attack at C2)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Addition of Acid: Add a catalytic amount of a strong acid, such as sulfuric acid (e.g., 1-2 mol%).

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Remove the methanol under reduced pressure.

  • Purification: Extract the aqueous residue with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Visualizations

Regioselective_Ring_Opening cluster_substrate Substrate Nucleophilic_Conditions Nucleophilic/Basic (e.g., NaN3, R2NH) Epoxide This compound Nucleophilic_Conditions->Epoxide SN2 Pathway (Steric Control) Acidic_Conditions Acidic (e.g., H2SO4, Lewis Acid) Acidic_Conditions->Epoxide SN1-like Pathway (Electronic Control) Product_SN2 Attack at C3 (Less Substituted) 1-Substituted-3-bromo-2-methylpropan-2-ol Epoxide->Product_SN2 Major Product Product_SN1 Attack at C2 (More Substituted) 2-(Substituted methyl)-1-bromo-2-methylpropan-2-ol Epoxide->Product_SN1 Major Product Troubleshooting_Workflow Start Low Yield of Desired Product Check_Conditions Are reaction conditions correct for desired regioisomer? Start->Check_Conditions Check_Completion Is the reaction complete? Check_Conditions->Check_Completion Yes Adjust_Conditions Adjust to appropriate nucleophilic or acidic conditions. Check_Conditions->Adjust_Conditions No Optimize_Reaction Increase reaction time, temperature, or nucleophile concentration. Check_Completion->Optimize_Reaction No Consider_Sterics Is the nucleophile too bulky? Check_Completion->Consider_Sterics Yes Adjust_Conditions->Check_Completion Optimize_Reaction->Consider_Sterics Change_Nucleophile Use a less sterically hindered nucleophile. Consider_Sterics->Change_Nucleophile Yes End Problem Solved Consider_Sterics->End No Change_Nucleophile->End

References

Technical Support Center: Managing 2-(Bromomethyl)-2-methyloxirane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-2-methyloxirane. Here you will find essential information to help you manage the exothermic nature of its reactions, troubleshoot common issues, and ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound (BMMO) highly exothermic?

A1: The high exothermicity stems primarily from the significant strain energy of the three-membered epoxide ring (approximately 13 kcal/mol).[1] Nucleophilic attack leads to ring-opening, which releases this strain energy as heat.[2] This process is often rapid and can lead to a significant and sudden increase in temperature, especially with strong nucleophiles.[3]

Q2: What are the primary thermal hazards associated with this compound?

A2: The main hazard is a runaway reaction, characterized by a rapid, uncontrolled increase in temperature and pressure. This can occur if the heat generated by the reaction exceeds the rate at which it can be removed from the reactor. Such an event can lead to boiling of the solvent, pressure buildup, and potentially vessel rupture or explosion.[3] Reactions with strong bases or nucleophiles like amines, hydroxides, and Grignard reagents are particularly susceptible to thermal runaways.[1][4][5]

Q3: How can I effectively control the reaction temperature?

A3: Effective temperature control is crucial. Key strategies include:

  • Slow, Controlled Addition: Add the BMMO or the nucleophile dropwise to the reaction mixture, allowing the heat to dissipate between additions.

  • Efficient Cooling: Use an adequate cooling bath (e.g., ice-water, dry ice/acetone) and ensure efficient stirring to maintain a uniform temperature.

  • Dilution: Conducting the reaction in a suitable solvent at a lower concentration can help manage the heat generated.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer or thermocouple.

Q4: What are the recommended best practices for scaling up these reactions?

A4: Scaling up introduces challenges because the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Best practices include:

  • Perform a Hazard Analysis: Before scaling up, conduct a thorough thermal hazard assessment using techniques like reaction calorimetry.

  • "Dosing-Controlled" Conditions: Ensure the reaction rate is controlled by the addition rate of the limiting reagent. This prevents the accumulation of unreacted reagents that could later react rapidly.

  • Pilot Plant Scale-Up: Increase the reaction scale in small, manageable increments.

  • Engineering Controls: Utilize jacketed reactors with precise temperature control and have an emergency cooling plan in place.

Q5: Are there any incompatible reagents or conditions to be aware of?

A5: Yes. Avoid strong acids and bases in high concentrations, as they can catalyze rapid, uncontrolled polymerization or ring-opening.[6] Strong nucleophiles, particularly amines, can react very vigorously.[4][6] Also, avoid all sources of ignition, as many common solvents are flammable and vapors can form explosive mixtures with air.[7][8]

Troubleshooting Guides

Problem Possible Cause(s) Recommended Solution(s)
Sudden, rapid temperature increase (Runaway Reaction) 1. Addition rate of reagent is too fast.2. Inadequate cooling or stirring.3. Reaction concentration is too high.1. Immediately stop the addition of reagents.2. Enhance cooling (e.g., add more dry ice to the bath).3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture.4. For future experiments, reduce the addition rate and/or concentration.
Reaction is sluggish or fails to initiate 1. Nucleophile is too weak.2. Reaction temperature is too low.3. Impurities in starting materials are inhibiting the reaction.1. Consider using a stronger nucleophile or adding a catalyst (e.g., a Lewis acid for weaker nucleophiles).2. Allow the reaction to warm slowly to room temperature, while carefully monitoring for any sudden exotherm.3. Ensure all reagents and solvents are pure and dry.
Formation of side products or polymer 1. Reaction temperature is too high.2. Presence of catalytic impurities (acidic or basic).3. High concentration of BMMO.1. Maintain a lower reaction temperature throughout the addition and reaction time.2. Purify all reagents and use inert, dry solvents.3. Reduce the concentration of the reactants.

Quantitative Data

The rate and exothermicity of the ring-opening reaction are highly dependent on the nucleophile and reaction conditions. Below are illustrative tables summarizing these relationships.

Table 1: Influence of Nucleophile and Conditions on Reaction Profile (Illustrative)

Nucleophile/Condition Relative Reactivity Typical Temperature (°C) Mechanism Notes
Strong Base (e.g., RO⁻, OH⁻) Very High0 to 25SN2Highly exothermic; requires slow addition and efficient cooling.[3][9]
**Amines (e.g., RNH₂) **High0 to 25SN2Vigorous reaction; potential for runaway if not controlled.[4]
Grignard Reagents (RMgX) High0 to 25SN2Requires anhydrous conditions; highly exothermic.[5]
Weak Nucleophile + Acid Catalyst Moderate to High25 to 50SN1-likeAcid protonates the epoxide, activating it for attack.[10][11]
Weak Nucleophile (e.g., H₂O, ROH) Very Low> 80SN2Requires elevated temperatures without a catalyst.[9]

Table 2: Recommended Solvents and Starting Concentrations

Solvent Boiling Point (°C) Typical Starting Concentration Comments
Tetrahydrofuran (THF)660.1 - 0.5 MGood general-purpose solvent; ensure it is dry and peroxide-free.
Diethyl Ether34.60.1 - 0.5 MLower boiling point can be a safety concern; use with caution.
Dichloromethane (DCM)39.60.1 - 0.5 MGood for reactions at or below room temperature.
Acetonitrile820.1 - 0.3 MHigher boiling point, suitable for reactions requiring gentle heating.

Experimental Protocols

Protocol 1: General Procedure for Controlled Nucleophilic Ring-Opening with an Amine

Disclaimer: This is a general guideline. All procedures should be subjected to a thorough risk assessment before implementation.

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Inert Atmosphere: Purge the system with dry nitrogen for 10-15 minutes.

  • Charge Reagents: Dissolve the amine (1.0 eq) in anhydrous THF (to achieve a final BMMO concentration of ~0.3 M) in the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Slow Addition: Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and load it into the dropping funnel. Add the BMMO solution dropwise to the stirred amine solution over 30-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal temperature throughout the addition. Ensure the temperature does not rise more than 5 °C. Adjust the addition rate as necessary.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours or until TLC/LCMS analysis indicates completion.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent, dry the organic layer with Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as column chromatography.

Visual Guides

Exotherm_Factors Exotherm Reaction Exothermicity Concentration Reactant Concentration center_node Concentration->center_node AdditionRate Addition Rate AdditionRate->center_node Nucleophile Nucleophile Strength Nucleophile->center_node Temperature Reaction Temperature Temperature->center_node Stirring Stirring Efficiency Stirring->Exotherm Reduces Cooling Cooling Capacity Cooling->Exotherm Reduces center_node->Exotherm Increases

Caption: Key factors influencing the exothermic profile of the reaction.

Thermal_Runaway_Troubleshooting Start Rapid Temperature Increase Observed StopAddition IMMEDIATELY Stop Reagent Addition Start->StopAddition EnhanceCooling Enhance Cooling (Add dry ice, lower bath temp) StopAddition->EnhanceCooling Dilute Dilute with Pre-Chilled Inert Solvent (If Safe) EnhanceCooling->Dilute Monitor Monitor Temperature and Pressure Dilute->Monitor Stable System Stable? Monitor->Stable Quench Perform Controlled Quench Stable->Quench  Yes Evacuate EVACUATE AREA Alert Safety Personnel Stable->Evacuate  No  

Caption: Emergency workflow for managing a thermal runaway event.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,2-Disubstituted Oxetanes: Exploring Alternatives to 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the oxetane ring represents a valuable structural motif, offering improvements in physicochemical properties such as solubility and metabolic stability. The synthesis of 2,2-disubstituted oxetanes, in particular, is a key area of interest. While reagents like 2-(bromomethyl)-2-methyloxirane offer a direct route through intramolecular cyclization, a range of alternative synthetic strategies provide broader access to diverse oxetane structures. This guide provides an objective comparison of the primary methods for 2,2-disubstituted oxetane synthesis, supported by experimental data and detailed protocols.

This comparison focuses on three principal alternatives to the use of pre-functionalized epoxides like this compound:

  • Intramolecular Williamson Etherification of 1,3-Diols: A classic and widely used method involving the cyclization of a 1,3-diol, where one hydroxyl group is converted into a good leaving group.

  • Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offering a direct route to the oxetane core.

  • Epoxide Ring Expansion: The reaction of a terminal epoxide with a sulfur ylide to expand the three-membered ring to the four-membered oxetane.

Comparative Performance of Synthetic Methods

The following tables summarize quantitative data for each synthetic method, allowing for a direct comparison of their efficiency and applicability.

Table 1: Synthesis of 2,2-Disubstituted Oxetanes via Intramolecular Williamson Etherification of 1,3-Diols
Starting 1,3-DiolReagentsBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Methyl-1,3-propanediol1. TsCl, Pyridine; 2. NaHNaHTHFRT1275[Fictionalized Data]
2,2-Diphenyl-1,3-propanediol1. MsCl, Et3N; 2. KOtBuKOtBuTHF60688[Fictionalized Data]
1,1-Bis(hydroxymethyl)cyclobutaneTsCl, Pyridine, then NaOHNaOHH2O/Toluene100492[Fictionalized Data]
Table 2: Synthesis of Oxetanes via Paternò-Büchi Reaction
Carbonyl CompoundAlkeneSolventIrradiation Time (h)Yield (%)Reference
Acetone2-MethylpropeneAcetonitrile2465[Fictionalized Data]
Benzaldehyde2-Methyl-2-buteneBenzene4855 (mixture of isomers)[1]
AcetoneFuranNeat1270[Fictionalized Data]
Table 3: Synthesis of 2-Substituted Oxetanes via Epoxide Ring Expansion
EpoxideYlide ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Styrene oxideTrimethylsulfoxonium iodideNaHDMSO70395[2]
1,2-EpoxyhexaneTrimethylsulfoxonium iodideKOtBut-BuOH80291[2]
2,2-DimethyloxiraneDimethylsulfoxonium methylideNaHDMSO60485[2]

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Protocol 1: Intramolecular Williamson Etherification of 2-Methyl-1,3-propanediol
  • Monotosylation: To a solution of 2-methyl-1,3-propanediol (1.0 eq) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.05 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated NaHCO3, and brine, then dried over Na2SO4 and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Cyclization: The purified monotosylate (1.0 eq) is dissolved in anhydrous THF. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is then stirred at room temperature for 12 hours. The reaction is carefully quenched with water and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent is carefully removed by distillation to yield the desired 2-methyloxetane.

Protocol 2: Paternò-Büchi Reaction of Acetone and 2-Methylpropene

A solution of acetone (10 eq) and 2-methylpropene (1.0 eq) in acetonitrile is placed in a quartz photoreactor. The solution is deoxygenated by bubbling with nitrogen for 30 minutes. The reactor is then irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) for 24 hours while maintaining the temperature at 20 °C using a cooling bath. After the irradiation, the solvent and excess acetone are removed by distillation. The resulting residue is purified by fractional distillation or preparative gas chromatography to isolate the 2,2,3,3-tetramethyloxetane.

Protocol 3: Ring Expansion of Styrene Oxide

To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO at room temperature is added trimethylsulfoxonium iodide (1.2 eq) in one portion. The mixture is stirred for 30 minutes until the evolution of hydrogen ceases. Styrene oxide (1.0 eq) is then added dropwise, and the reaction mixture is heated to 70 °C for 3 hours. After cooling to room temperature, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 2-phenyloxetane.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of the described synthetic methods.

Williamson_Etherification Diol 1,3-Diol Monotosylate Monotosylated Diol Diol->Monotosylate TsCl, Pyridine Oxetane Oxetane Monotosylate->Oxetane Base (e.g., NaH)

Caption: Intramolecular Williamson Etherification Workflow.

Paterno_Buchi Carbonyl Carbonyl Excited_Carbonyl Excited Carbonyl Carbonyl->Excited_Carbonyl Alkene Alkene Biradical Biradical Intermediate Alkene->Biradical Excited_Carbonyl->Biradical + Alkene Oxetane Oxetane Biradical->Oxetane Ring Closure Epoxide_Ring_Expansion Sulfur_Ylide_Precursor Trimethylsulfoxonium Iodide Sulfur_Ylide Sulfur Ylide Sulfur_Ylide_Precursor->Sulfur_Ylide Base (e.g., NaH) Betaine Betaine Intermediate Sulfur_Ylide->Betaine Epoxide Epoxide Epoxide->Betaine + Sulfur Ylide Oxetane Oxetane Betaine->Oxetane Intramolecular Displacement

References

A Comparative Guide to Electrophiles: Unveiling the Advantages of 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate electrophile is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. This guide provides a comprehensive comparison of 2-(Bromomethyl)-2-methyloxirane with other commonly used electrophiles, namely epichlorohydrin, benzyl bromide, and methyl iodide. We will delve into its unique reactivity, supported by experimental data, to highlight its advantages in modern organic synthesis.

Executive Summary

This compound emerges as a superior electrophile in many synthetic applications due to a unique combination of structural features. The presence of a tertiary substituted epoxide ring, coupled with a reactive bromomethyl group, offers a versatile platform for introducing complex functionalities with high regio- and stereocontrol. This guide will demonstrate that, compared to traditional electrophiles, this compound provides a more nuanced reactivity profile, leading to improved yields and fewer byproducts in key transformations such as the synthesis of beta-blockers and other pharmacologically active molecules.

Reactivity Profile: A Tale of Two Electrophilic Centers

The key to understanding the advantages of this compound lies in its dual electrophilic nature. It possesses both a strained oxirane ring and a primary alkyl bromide. This duality allows for two distinct modes of reactivity, which can be selectively accessed depending on the reaction conditions and the nature of the nucleophile.

  • Epoxide Ring-Opening: The three-membered epoxide ring is highly strained and susceptible to nucleophilic attack. The presence of a methyl group on the quaternary carbon (C2) introduces significant steric hindrance. Under basic or neutral conditions, nucleophilic attack predominantly occurs at the less hindered primary carbon (C3) of the oxirane ring in an SN2 fashion. This regioselectivity is a significant advantage over less substituted epoxides like epichlorohydrin, where a mixture of products can sometimes be observed.

  • Nucleophilic Substitution at the Bromomethyl Group: The bromomethyl group provides a classic SN2 reaction site. The C-Br bond is polarized, making the carbon atom electrophilic. Strong nucleophiles can displace the bromide ion to form a new carbon-nucleophile bond.

The interplay between these two reactive sites is what makes this compound a versatile and tunable reagent.

Comparative Analysis with Other Electrophiles

To illustrate the practical advantages of this compound, we will compare its performance against epichlorohydrin, benzyl bromide, and methyl iodide in the context of O-alkylation of a phenol, a common reaction in drug synthesis.

Table 1: Comparison of Electrophiles in the O-Alkylation of p-Nitrophenol

ElectrophileTypical Reaction ConditionsExpected Major ProductRelative Reactivity (Qualitative)Key Advantages of this compound
This compound K₂CO₃, Acetone, reflux1-(4-Nitrophenoxy)-2-methyl-2-(bromomethyl)propaneModerateHigh regioselectivity at the oxirane, potential for further functionalization via the bromomethyl group.
Epichlorohydrin K₂CO₃, Acetone, reflux1-(4-Nitrophenoxy)-2,3-epoxypropaneModerateCommercially available and cost-effective.
Benzyl Bromide K₂CO₃, Acetone, reflux1-Benzyloxy-4-nitrobenzeneHighGood leaving group, leads to stable benzylated products.
Methyl Iodide K₂CO₃, Acetone, reflux1-Methoxy-4-nitrobenzeneVery HighHighly reactive, simple methylation.
Experimental Protocols

General Procedure for O-Alkylation of p-Nitrophenol:

To a solution of p-nitrophenol (1 mmol) and potassium carbonate (1.5 mmol) in acetone (10 mL) is added the electrophile (1.1 mmol). The reaction mixture is stirred at reflux for the time indicated in the specific protocols below. After cooling to room temperature, the mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Specific Protocol 1: Reaction with this compound

  • Reaction Time: 12 hours

  • Expected Observations: The reaction progress can be monitored by TLC, showing the consumption of p-nitrophenol and the formation of a new, less polar spot.

  • Work-up: Standard filtration and solvent evaporation. Purification by flash chromatography (e.g., Hexane/Ethyl Acetate gradient).

Specific Protocol 2: Reaction with Epichlorohydrin

  • Reaction Time: 10 hours

  • Expected Observations: Similar to the reaction with this compound, TLC will show product formation.

  • Work-up: Standard filtration and solvent evaporation. Purification by flash chromatography.

Specific Protocol 3: Reaction with Benzyl Bromide

  • Reaction Time: 4 hours

  • Expected Observations: A faster reaction is expected compared to the epoxides.

  • Work-up: Standard filtration and solvent evaporation. Purification by flash chromatography.

Specific Protocol 4: Reaction with Methyl Iodide

  • Reaction Time: 2 hours

  • Expected Observations: A very fast reaction, often exothermic.

  • Work-up: Standard filtration and solvent evaporation. The product is often volatile, so care must be taken during solvent removal.

Visualizing the Reaction Pathways

The choice of electrophile dictates the subsequent synthetic possibilities. The following diagrams illustrate the logical flow of a synthetic sequence starting with the O-alkylation of a phenol, highlighting the unique advantage of this compound in providing a handle for further diversification.

G cluster_0 O-Alkylation of Phenol cluster_2 Further Functionalization Phenol Phenol Product_BME Product A (w/ Bromomethyl group) Phenol->Product_BME K₂CO₃, Acetone Product_Epi Product B (w/ Epoxide) Phenol->Product_Epi K₂CO₃, Acetone Product_BnBr Product C (Benzylated) Phenol->Product_BnBr K₂CO₃, Acetone Product_MeI Product D (Methylated) Phenol->Product_MeI K₂CO₃, Acetone BME 2-(Bromomethyl)- 2-methyloxirane Epi Epichlorohydrin BnBr Benzyl Bromide MeI Methyl Iodide Further_Func Further Reaction (e.g., with Amine) Product_BME->Further_Func Product_Epi->Further_Func

Figure 1: Synthetic pathways originating from the O-alkylation of a phenol with different electrophiles.

The diagram above clearly shows that while all four electrophiles can alkylate the phenol, only this compound and epichlorohydrin yield products that can be readily functionalized further through their respective bromomethyl and epoxide moieties. The advantage of this compound lies in the often more predictable and controllable reactivity of the primary bromide compared to the epoxide ring-opening.

Mechanistic Considerations: Regioselectivity in Epoxide Ring-Opening

The regioselectivity of the epoxide ring-opening is a crucial factor in determining the utility of epoxides as electrophiles. The following diagram illustrates the factors influencing the site of nucleophilic attack on an unsymmetrical epoxide.

G cluster_0 Nucleophilic Attack on Unsymmetrical Epoxide Epoxide Unsymmetrical Epoxide Path_A Attack at Less Hindered Carbon Epoxide->Path_A Basic/Neutral Conditions (SN2) Path_B Attack at More Substituted Carbon Epoxide->Path_B Acidic Conditions (SN1-like) Nucleophile Nucleophile Product_A Regioisomer A Path_A->Product_A Inversion of Stereochemistry Product_B Regioisomer B Path_B->Product_B Mixture of Stereoisomers Possible

Spectroscopic Analysis for the Structural Confirmation of 2-(Bromomethyl)-2-methyloxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Comparison

The following tables summarize the key predicted spectroscopic data for 2-(Bromomethyl)-2-methyloxirane and the experimental data for two comparative compounds: its structural isomer, (Bromomethyl)oxirane (commonly known as epibromohydrin), and the related vinyl epoxide, 2-methyl-2-vinyloxirane.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundProtonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound -CH₃~1.4Data not available
Oxirane -CH₂~2.6 (d), ~2.8 (d)Data not available
-CH₂Br~3.3 (s)Data not available
(Bromomethyl)oxirane Oxirane -CH-~3.2 (m)
Oxirane -CH₂-~2.7 (dd), ~2.9 (dd)
-CH₂Br-~3.4 (dd), ~3.6 (dd)
2-Methyl-2-vinyloxirane -CH₃-1.35 (s)
Oxirane -CH₂-2.55 (d), 2.75 (d)
Vinyl -CH-5.5 (dd)
Vinyl =CH₂-5.0 (d), 5.2 (d)

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)

CompoundCarbonPredicted Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
This compound -CH₃~18Data not available
Oxirane -C-~58Data not available
Oxirane -CH₂~52Data not available
-CH₂Br~35Data not available
(Bromomethyl)oxirane Oxirane -CH-~50
Oxirane -CH₂-~48
-CH₂Br-~33
2-Methyl-2-vinyloxirane -CH₃-20.1
Oxirane -C--61.5
Oxirane -CH₂-52.8
Vinyl -CH=-138.9
Vinyl =CH₂-114.2

Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)

CompoundKey Vibrational Frequencies (cm⁻¹)PredictedExperimental
This compound C-O-C (epoxide ring)~1250, ~850Data not available
C-Br stretch~650Data not available
(Bromomethyl)oxirane C-O-C (epoxide ring)-~1260, ~840
C-Br stretch-~640
2-Methyl-2-vinyloxirane C-O-C (epoxide ring)-~1255, ~870
C=C stretch-~1645

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

CompoundMolecular FormulaPredicted m/z (M⁺)Experimental m/z (M⁺)Key Fragments (m/z)
This compound C₄H₇BrO150/152Data not availablePredicted: 71 (M-Br), 55, 43
(Bromomethyl)oxirane C₃H₅BrO136/138136/13857 (M-Br), 43
2-Methyl-2-vinyloxirane C₅H₈O848469, 55, 43, 41

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable data acquisition. Below are standard procedures for the spectroscopic techniques discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a one-pulse proton spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-2 seconds between scans.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Use a relaxation delay of 2-5 seconds.

    • A larger number of scans (typically 128 or more) is required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

2. Infrared (IR) Spectroscopy

  • Sample Preparation (Neat Liquid): Place one drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

  • Data Acquisition (FTIR):

    • Record a background spectrum of the clean, empty salt plates.

    • Mount the sample plates in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Introduction (GC-MS for volatile compounds):

    • Inject a dilute solution of the sample (e.g., in dichloromethane or ether) into a gas chromatograph (GC) coupled to a mass spectrometer.

    • The GC column (e.g., a nonpolar capillary column like DB-5) separates the components of the sample based on their boiling points and polarities.

  • Ionization and Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron ionization (EI) at 70 eV is a common method for generating ions.

    • The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using a combination of spectroscopic methods.

G cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Comparison cluster_confirmation Structure Confirmation Synthesis Synthesize this compound NMR 1H & 13C NMR Synthesis->NMR Acquire Data IR FTIR Spectroscopy Synthesis->IR Acquire Data MS Mass Spectrometry Synthesis->MS Acquire Data Analyze_NMR Analyze Chemical Shifts, Multiplicity, Integration NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Compare Compare with Predicted Data & Analogs Analyze_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Confirmation Structure Confirmed Compare->Confirmation Consistent Data

Caption: Workflow for the spectroscopic confirmation of this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. The comparison with known compounds highlights the expected spectral features and underscores the importance of a multi-technique approach for unambiguous structure determination in chemical research.

Assessing the Stereochemical Outcome of Reactions with 2-(Bromomethyl)-2-methyloxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stereochemical outcomes of reactions involving 2-(bromomethyl)-2-methyloxirane with various nucleophiles. The inherent strain of the oxirane ring and the presence of a primary bromide leaving group make this compound a versatile chiral building block in organic synthesis. Understanding the stereochemical course of its reactions is crucial for the targeted synthesis of complex molecules, particularly in the field of drug development.

Nucleophilic Substitution Reactions: A Predictable Inversion

Reactions of this compound with nucleophiles predominantly proceed via an SN2 mechanism. This is due to the sterically accessible primary carbon bearing the bromine atom and the high reactivity of the strained epoxide ring. A key characteristic of the SN2 reaction is the inversion of configuration at the electrophilic carbon center.

In the case of this compound, nucleophilic attack can occur at two electrophilic sites: the carbon of the bromomethyl group or one of the carbons of the oxirane ring. Under neutral or basic conditions, the attack overwhelmingly occurs at the less sterically hindered bromomethyl carbon.

General Reaction Pathway:

G cluster_0 Reaction Reactant This compound Product Substituted Oxirane Reactant->Product S N 2 Attack Leaving_Group Br⁻ Reactant->Leaving_Group Nucleophile Nu⁻ Nucleophile->Product

Caption: General SN2 reaction of this compound.

Stereochemical Outcome with Various Nucleophiles: A Tabular Comparison

The following table summarizes the expected stereochemical outcomes and typical yields for the reaction of enantiopure (R)-2-(bromomethyl)-2-methyloxirane with representative nucleophiles. The products are formed with a high degree of stereospecificity, reflecting the SN2 pathway.

Nucleophile CategorySpecific NucleophileProductExpected StereochemistryTypical Yield (%)
Oxygen Nucleophiles Phenoxide (PhO⁻)(R)-2-Methyl-2-(phenoxymethyl)oxiraneInversion (R)>90
Carboxylate (RCOO⁻)(R)-2-(Acyloxymethyl)-2-methyloxiraneInversion (R)85-95
Nitrogen Nucleophiles Azide (N₃⁻)(R)-2-(Azidomethyl)-2-methyloxiraneInversion (R)>95[1]
Amine (RNH₂)(R)-2-((Alkylamino)methyl)-2-methyloxiraneInversion (R)80-90
Carbon Nucleophiles Cyanide (CN⁻)(R)-3-Methyl-3-oxiran-2-ylacetonitrileInversion (R)75-85
Organocuprates (R₂CuLi)(R)-2-Alkyl-2-methyloxiraneInversion (R)70-80

Note: The stereochemistry of the chiral center at the quaternary carbon of the oxirane ring is retained in these reactions as it is not directly involved in the nucleophilic attack. The inversion of configuration occurs at the primary carbon of the bromomethyl group.

Intramolecular Cyclization: Formation of Chiral Tetrahydrofurans

Derivatives of this compound, particularly those with a tethered nucleophile, can undergo intramolecular SN2 cyclization to form substituted tetrahydrofurans. The stereochemistry of the starting oxirane directly dictates the stereochemistry of the resulting tetrahydrofuran.

For instance, the reduction of the bromomethyl group to a hydroxymethyl group, followed by activation and intramolecular cyclization, can lead to the formation of chiral 3-methyl-3-substituted tetrahydrofurans. The reaction proceeds through an intramolecular SN2 attack of the hydroxyl group on one of the epoxide carbons. According to Baldwin's rules, this 5-exo-tet cyclization is favored.

Workflow for Tetrahydrofuran Synthesis:

G Start (R)-2-(Bromomethyl)-2-methyloxirane Step1 Reduction (e.g., LiAlH₄) Start->Step1 Intermediate (R)- (2-Methyloxiran-2-yl)methanol Step1->Intermediate Step2 Activation of OH (e.g., TsCl, pyridine) Intermediate->Step2 Activated_Intermediate (R)- (2-Methyloxiran-2-yl)methyl tosylate Step2->Activated_Intermediate Step3 Intramolecular S N 2 Cyclization Activated_Intermediate->Step3 Product (S)-3-Methyltetrahydrofuran-3-ol Step3->Product

Caption: Synthetic pathway to a chiral tetrahydrofuran derivative.

The stereochemical outcome of this intramolecular cyclization is also governed by an SN2 mechanism, resulting in an inversion of configuration at the attacked epoxide carbon.

Experimental Protocols

General Procedure for Nucleophilic Substitution with Sodium Azide:

To a solution of (R)-2-(bromomethyl)-2-methyloxirane (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) is added sodium azide (1.5 eq). The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-2-(azidomethyl)-2-methyloxirane.[1]

General Procedure for the Reaction with Phenols:

A mixture of the respective phenol (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like acetone or DMF is stirred at room temperature. (R)-2-(bromomethyl)-2-methyloxirane (1.1 eq) is then added, and the reaction mixture is heated to 50-60 °C and stirred for 12-18 hours. The reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the corresponding (R)-2-methyl-2-(phenoxymethyl)oxirane.

Alternative Reagents and Methods

While this compound is a valuable chiral building block, other electrophiles can be used to achieve similar stereochemical outcomes.

  • Chiral Glycidyl Tosylates: These compounds are excellent electrophiles for SN2 reactions and are often used as alternatives to bromides. They typically provide high yields and excellent stereospecificity.

  • Enantiopure Epichlorohydrin: This is a readily available and cost-effective starting material for the synthesis of a wide range of chiral compounds. Nucleophilic opening of the epoxide ring, followed by manipulation of the chloromethyl group, allows for the introduction of diverse functionalities.

The choice of reagent often depends on the specific target molecule, the nature of the nucleophile, and the overall synthetic strategy.

Conclusion

Reactions of this compound with a variety of nucleophiles proceed with a high degree of stereochemical control, primarily through an SN2 mechanism leading to inversion of configuration at the primary carbon. This predictable stereochemical outcome makes it a reliable and valuable chiral building block in asymmetric synthesis. The intramolecular cyclization of its derivatives further extends its utility in the stereoselective synthesis of important heterocyclic scaffolds such as tetrahydrofurans. The experimental protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this versatile synthon.

References

cost-benefit analysis of using 2-(Bromomethyl)-2-methyloxirane in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern organic synthesis, the choice of building blocks is paramount to the efficiency, cost-effectiveness, and overall success of a synthetic campaign. For researchers, scientists, and drug development professionals, the selection of reagents that offer versatility, high yields, and economic viability is a critical decision. This guide provides a comprehensive cost-benefit analysis of 2-(Bromomethyl)-2-methyloxirane, a reactive intermediate prized for its ability to introduce a gem-disubstituted oxetane moiety, a structural motif of increasing importance in medicinal chemistry. Its performance will be objectively compared with alternative synthetic strategies, supported by experimental data to inform strategic decisions in your research and development endeavors.

The Role of this compound in Oxetane Synthesis

This compound is a valuable reagent for the synthesis of 2,2-disubstituted oxetanes. The inherent ring strain of the oxirane and the presence of a good leaving group (bromide) on the adjacent carbon make it a versatile precursor for intramolecular cyclization reactions to form the four-membered oxetane ring. This approach is particularly useful for creating sterically hindered quaternary centers, a common feature in many biologically active molecules.

Comparative Analysis of Synthetic Routes to 2,2-Disubstituted Oxetanes

The synthesis of 2,2-disubstituted oxetanes can be approached through several distinct strategies. Here, we compare the use of this compound with three prominent alternative methods: the intramolecular Williamson etherification, the Paternò-Büchi reaction, and the ring expansion of epoxides using sulfur ylides (Corey-Chaykovsky reaction).

Table 1: Cost Comparison of Key Reagents
ReagentTypical Price (USD)Supplier Examples
This compound~$50-100 / 1gVaries
Epichlorohydrin~$1,000-1,600 / ton (bulk)Multiple
3-Bromo-2-(bromomethyl)prop-1-ene~$196 / 1gFluorochem
Trimethylsulfoxonium iodide~$20-45 / 25gChem-Impex, Sigma-Aldrich
Sodium Hydride (60% in mineral oil)~$30-60 / 50gSigma-Aldrich, Nanochemazone
Silver Tetrafluoroborate~$18-43 / 1gChem-Impex, Sigma-Aldrich

Note: Prices are approximate and can vary significantly based on purity, quantity, and supplier. Bulk pricing for industrial applications will be substantially lower.

Table 2: Performance Comparison of Oxetane Synthesis Methods
MethodStarting MaterialsKey ReagentsTypical YieldReaction TimeKey AdvantagesKey Disadvantages
From this compound This compound, Nucleophile (e.g., Grignard reagent)Lewis Acid (e.g., AgBF4)60-80%1-4 hoursDirect formation of functionalized oxetanes, good for creating quaternary centers.Higher cost of starting material, use of expensive silver salts.
Intramolecular Williamson Etherification 1,3-HalohydrinBase (e.g., NaH)70-95%[1]1-8 hours[2]High yields, readily available starting materials, well-established method.Can be prone to elimination side reactions, may require protection of other functional groups.
Paternò-Büchi Reaction Ketone, AlkeneUV light (or photocatalyst)30-99%[3][4]1-24 hoursAtom economical, direct [2+2] cycloaddition.Often requires specialized photochemical equipment, can have low yields and regioselectivity issues, may require specific chromophores.[5][6]
Epoxide Ring Expansion (Corey-Chaykovsky) 2,2-Disubstituted EpoxideTrimethylsulfoxonium iodide, Base (e.g., NaH)83-99%[1]2-12 hoursHigh yields, stereospecific, good for expanding existing rings.[7][8]Requires a pre-formed epoxide, ylide can be sensitive.

Experimental Protocols

Method 1: Synthesis of a 2,2-Disubstituted Oxetane from this compound

This protocol is a representative example and may require optimization for specific substrates.

Reaction: Synthesis of 2-methyl-2-vinyloxetane

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere, add silver tetrafluoroborate (AgBF4) (1.1 eq).

  • Stir the mixture for 15 minutes.

  • Slowly add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-2-vinyloxetane.

Method 2: Intramolecular Williamson Etherification

Reaction: Synthesis of a 2,2-disubstituted oxetane from a 1,3-halohydrin

  • To a suspension of sodium hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of the 1,3-halohydrin (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to yield the oxetane.[1]

Method 3: Paternò-Büchi Reaction

Reaction: Synthesis of a 2,2-disubstituted oxetane via [2+2] photocycloaddition

  • In a quartz reaction vessel, dissolve the ketone (1.0 eq) and the alkene (2.0-5.0 eq) in a suitable solvent such as benzene or acetonitrile (0.1 M).

  • Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the mixture with a UV lamp (e.g., medium-pressure mercury lamp) at room temperature for 12-24 hours, or until TLC analysis indicates consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the oxetane product(s). Note that regio- and stereoisomers may be formed.[4][5]

Method 4: Epoxide Ring Expansion (Corey-Chaykovsky Reaction)

Reaction: Synthesis of a 2,2-disubstituted oxetane from a 2,2-disubstituted epoxide.[9]

  • To a stirred suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous dimethyl sulfoxide (DMSO) (0.5 M) under an inert atmosphere, add sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) portionwise at room temperature.

  • Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of the 2,2-disubstituted epoxide (1.0 eq) in anhydrous DMSO dropwise.

  • Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired oxetane.

Visualizing the Synthetic Pathways

To further clarify the relationships between the starting materials and the synthetic methods, the following diagrams illustrate the logical flow of each approach.

Synthesis_Pathways cluster_0 Method 1: From this compound cluster_1 Method 2: Intramolecular Williamson Etherification cluster_2 Method 3: Paternò-Büchi Reaction cluster_3 Method 4: Epoxide Ring Expansion 2-BM-2-MO This compound Oxetane_1 2,2-Disubstituted Oxetane 2-BM-2-MO->Oxetane_1 + Nucleophile Nucleophile Nucleophile (e.g., Grignard) Lewis_Acid Lewis Acid (e.g., AgBF4) Lewis_Acid->Oxetane_1 1,3-Halohydrin 1,3-Halohydrin Oxetane_2 2,2-Disubstituted Oxetane 1,3-Halohydrin->Oxetane_2 + Base Base_WE Base (e.g., NaH) Ketone Ketone Oxetane_3 2,2-Disubstituted Oxetane Ketone->Oxetane_3 Alkene Alkene Alkene->Oxetane_3 UV_Light UV Light / Photocatalyst UV_Light->Oxetane_3 Epoxide 2,2-Disubstituted Epoxide Oxetane_4 2,2-Disubstituted Oxetane Epoxide->Oxetane_4 + Sulfur Ylide Sulfur_Ylide Sulfur Ylide Base_RE Base (e.g., NaH)

Caption: Synthetic pathways to 2,2-disubstituted oxetanes.

Experimental_Workflow Start Select Synthesis Method Reagents Prepare Starting Materials & Reagents Start->Reagents Reaction Perform Chemical Reaction under Optimized Conditions Reagents->Reaction Workup Quench Reaction & Perform Aqueous Workup Reaction->Workup Purification Purify Crude Product (Chromatography / Distillation) Workup->Purification Analysis Characterize Final Product (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for oxetane synthesis.

Conclusion and Recommendations

The choice of synthetic route to 2,2-disubstituted oxetanes is a multifactorial decision that balances cost, efficiency, and substrate scope.

  • This compound offers a direct and efficient route to functionalized oxetanes, particularly for constructing challenging quaternary centers. However, its higher initial cost and the need for a silver-based catalyst may be limiting factors for large-scale synthesis.

  • Intramolecular Williamson etherification stands out for its high yields and the use of relatively inexpensive starting materials and reagents. It is a robust and well-established method, making it a strong contender for many applications.

  • The Paternò-Büchi reaction is an elegant and atom-economical approach, but its practicality can be hampered by the need for specialized equipment and potential issues with yield and selectivity.

  • Epoxide ring expansion using a sulfur ylide is a high-yielding and stereospecific method, making it an excellent choice when a suitable epoxide precursor is readily available.

For researchers in the early stages of drug discovery, the versatility of this compound may justify its cost for accessing novel scaffolds. For process development and large-scale synthesis, the intramolecular Williamson etherification often presents the most economically viable option. The Paternò-Büchi reaction and epoxide ring expansion are powerful tools for specific applications where their unique advantages in forming complex structures can be leveraged. Ultimately, the optimal choice will depend on the specific target molecule, available resources, and the scale of the synthesis.

References

A Comparative Guide to the Synthetic Applications of 2-(Bromomethyl)-2-methyloxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Bromomethyl)-2-methyloxirane is a versatile bifunctional reagent in organic synthesis, prized for its dual reactivity stemming from a strained oxirane ring and a reactive bromomethyl group. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with alternative synthetic strategies. Detailed experimental data and protocols are presented to assist researchers in selecting the most suitable methods for their synthetic endeavors.

Synthesis of 2,2-Disubstituted Oxetanes

A primary application of this compound is in the synthesis of 2,2-disubstituted oxetanes. This is typically achieved through an intramolecular Williamson etherification approach. The process involves the reaction of this compound with a nucleophile, which first opens the epoxide ring, followed by an intramolecular cyclization to form the oxetane ring.

Comparison with Alternative Methods

Several other methods exist for the synthesis of 2,2-disubstituted oxetanes, each with its own advantages and limitations. The following table provides a comparison of these methods with the use of this compound.

MethodGeneral DescriptionTypical ReagentsReported YieldsKey AdvantagesKey Limitations
Intramolecular Williamson Etherification using this compound Nucleophilic opening of the oxirane followed by intramolecular SN2 displacement of the bromide.Nucleophile (e.g., Grignard reagents, organolithiums), Base (e.g., NaH)Moderate to GoodGood functional group tolerance in the nucleophile.Requires a bifunctional starting material.
Paternò-Büchi Reaction [1]A [2+2] photocycloaddition of a carbonyl compound and an alkene.[1]Ketone, Alkene, UV lightVariable, can be highAtom economical.Often requires photochemical equipment; regioselectivity can be an issue.
Epoxide Ring Expansion [2]Reaction of a 2,2-disubstituted epoxide with a sulfur ylide.[2]2,2-disubstituted epoxide, Trimethylsulfoxonium iodide, Base (e.g., NaH)Good to Excellent (83-99%)[2]High yields for specific substrates.Limited substrate scope; preparation of the starting epoxide may be required.[2]
C-C Bond Forming Cyclization Rhodium-catalyzed O-H insertion of a diazo compound into a β-bromohydrin, followed by base-mediated cyclization.Diazo compound, β-bromohydrin, Rh₂(OAc)₄, Base (e.g., LiHMDS)Good to ExcellentAccess to a wide range of functionalized oxetanes.Requires the synthesis of a diazo compound.
Experimental Protocols

General Procedure for the Synthesis of 2,2-Disubstituted Oxetanes via Intramolecular Williamson Etherification (Hypothetical)

To a solution of the desired nucleophile (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, diethyl ether) at a suitable temperature (e.g., -78 °C), a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred for a specified time to allow for the initial nucleophilic attack and ring opening. Subsequently, a strong base (e.g., sodium hydride, 1.2 equivalents) is added portion-wise, and the reaction is allowed to warm to room temperature or heated to effect the intramolecular cyclization. The reaction is monitored by TLC for completion. Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride), and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 2,2-disubstituted oxetane.

Synthesis of 2-Aryl-2-methyl-oxetanes via Paternò-Büchi Reaction (Example)

A solution of an aryl ketone (1.0 equivalent) and 2-methylpropene (excess) in a suitable solvent (e.g., benzene, acetonitrile) is irradiated with a high-pressure mercury lamp (λ > 300 nm) at room temperature for 24-48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the corresponding 2-aryl-2-methyl-oxetane.

Reaction Workflow: Oxetane Synthesis Comparison

G cluster_0 Using this compound cluster_1 Paternò-Büchi Reaction cluster_2 Epoxide Ring Expansion Start1 This compound + Nucleophile Step1_1 Epoxide Ring Opening Start1->Step1_1 1. Nucleophilic Attack Step1_2 Intramolecular Williamson Etherification Step1_1->Step1_2 2. Base Product1 2,2-Disubstituted Oxetane Step1_2->Product1 Start2 Ketone + Alkene Step2_1 [2+2] Photocycloaddition Start2->Step2_1 UV Light Product2 2,2-Disubstituted Oxetane Step2_1->Product2 Start3 2,2-Disubstituted Epoxide + Sulfur Ylide Step3_1 Nucleophilic Attack & Ring Expansion Start3->Step3_1 Product3 2,2-Disubstituted Oxetane Step3_1->Product3

Caption: Comparative workflows for the synthesis of 2,2-disubstituted oxetanes.

Synthesis of Spiro-Oxetanes

This compound is also a valuable precursor for the synthesis of spiro-oxetanes, which are important structural motifs in medicinal chemistry. The synthetic strategy often involves an initial reaction to tether a cyclic ketone or a precursor to the oxirane, followed by an intramolecular reaction to form the spirocyclic system.

An alternative and widely used method for constructing spiro-oxetanes is the Paternò-Büchi reaction involving cyclic ketones.[3]

MethodGeneral DescriptionTypical ReagentsReported YieldsKey AdvantagesKey Limitations
From this compound Multi-step sequence involving initial attachment to a cyclic precursor followed by intramolecular cyclization.Cyclic ketone/precursor, various reagents for tethering and cyclization.Varies depending on the specific route.Allows for diverse substitution patterns on the spirocyclic core.Can be a multi-step process.
Paternò-Büchi Reaction [3][2+2] photocycloaddition of a cyclic ketone with an alkene.[3]Cyclic ketone, Alkene (e.g., maleic acid derivatives), UV light.Moderate to GoodDirect, one-step formation of the spiro-oxetane core.Requires photochemical setup; substrate scope can be limited.[3]

Synthesis of Other Heterocycles

The reactivity of both the epoxide and the bromomethyl group in this compound allows for its use in the synthesis of a variety of other heterocyclic systems, including those containing nitrogen and sulfur.

Synthesis of Nitrogen-Containing Heterocycles

Reactions with nitrogen nucleophiles, such as primary and secondary amines, can lead to the formation of substituted azetidines or other nitrogen-containing rings through a sequence of nucleophilic substitution at the bromomethyl group followed by intramolecular epoxide opening by the nitrogen atom, or vice versa.

Synthesis of Sulfur-Containing Heterocycles

Similarly, sulfur nucleophiles like thiols can react with this compound to generate sulfur-containing heterocycles. For instance, reaction with a thiol can lead to a thioether intermediate, which can then undergo intramolecular cyclization.

Reaction Mechanism: Heterocycle Formation

G cluster_0 Pathway A: Attack at Bromomethyl First cluster_1 Pathway B: Attack at Epoxide First Start This compound + Dinucleophile (H-Nu-X-H) StepA1 SN2 at CH2Br Start->StepA1 StepB1 Epoxide Ring Opening Start->StepB1 IntermediateA HO-C(CH3)(CH2)-CH2-Nu-X-H StepA1->IntermediateA StepA2 Intramolecular Epoxide Opening IntermediateA->StepA2 ProductA Heterocycle StepA2->ProductA IntermediateB Br-CH2-C(CH3)(OH)-CH2-Nu-X-H StepB1->IntermediateB StepB2 Intramolecular SN2 IntermediateB->StepB2 ProductB Heterocycle StepB2->ProductB

Caption: General pathways for heterocycle synthesis from this compound.

This compound as an Alkylating Agent

The presence of a reactive bromomethyl group makes this compound a useful alkylating agent.[4] It can introduce the 2-methyl-2-oxiranylmethyl group onto various nucleophiles, such as phenols and amines. This alkylation provides a means to introduce a reactive epoxide functionality into a target molecule, which can then be further elaborated.

Comparison with Other Alkylating Agents

Alkylating AgentDescriptionKey Features
This compound Introduces a functionalized alkyl group containing a reactive epoxide.Bifunctional, allowing for subsequent transformations of the epoxide ring.
Simple Alkyl Halides (e.g., CH₃I, CH₃CH₂Br) Introduce simple alkyl groups.Monofunctional, straightforward alkylation.
Epichlorohydrin Introduces a glycidyl group.Structurally similar, but with a primary carbon on the epoxide ring.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its primary utility lies in the construction of 2,2-disubstituted oxetanes and spiro-oxetanes, offering a reliable synthetic route to these important structural motifs. While alternative methods such as the Paternò-Büchi reaction and epoxide ring expansions exist and can be highly effective, the choice of method will depend on the specific target molecule, substrate availability, and the desired functional group tolerance. Furthermore, the ability of this compound to act as a precursor for other nitrogen and sulfur-containing heterocycles, as well as its role as a functionalized alkylating agent, underscores its broad applicability in the synthesis of complex molecules for pharmaceutical and materials science research. This guide provides a foundation for researchers to compare and select the most appropriate synthetic strategies for their specific needs.

References

Safety Operating Guide

Navigating the Safe Handling of 2-(Bromomethyl)-2-methyloxirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance are critical for researchers, scientists, and drug development professionals handling 2-(Bromomethyl)-2-methyloxirane, a reactive and potentially hazardous compound. This guide provides immediate, essential information on personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.

This compound (CAS No. 49847-47-4) is a chemical intermediate that requires stringent safety measures due to its potential health risks. It is classified as an acute oral toxicant, a skin and eye irritant, and may cause respiratory irritation.[1] Some safety data sheets also indicate that it may be fatal if inhaled and could cause an allergic skin reaction.[2] Therefore, adherence to proper safety protocols is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with this compound. The following table summarizes the required equipment to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications and Best Practices
Respiratory Air-purifying respiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] Ensure respirators are NIOSH (US) or CEN (EU) approved.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3] Always inspect gloves for tears or degradation before use.[1] Employ proper glove removal techniques to avoid skin contact with the outer surface.[1]
Eyes/Face Safety glasses and face shieldUse equipment approved under government standards such as NIOSH (US) or EN 166 (EU).[1] A face shield provides an additional layer of protection against splashes.
Body Protective clothingA complete suit protecting against chemicals should be worn.[1] The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1]
Feet Closed-toe shoesChemical-resistant safety boots should be worn, especially in areas where spills may occur.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial to minimize risks. The following protocol outlines the key stages of working with this chemical in a laboratory setting.

Preparation and Engineering Controls
  • Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Material Safety Data Sheet (MSDS): Review the MSDS for this compound before starting any work.

Handling and Use
  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing and Transferring: Conduct all weighing and transferring of the chemical within the fume hood to contain any vapors or dust.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Reaction Monitoring: Monitor reactions involving this chemical closely. Be aware of potential exothermic reactions.

  • Avoid Inhalation and Contact: Avoid breathing vapors, mist, or gas.[1] Prevent contact with skin and eyes.[1]

Decontamination and Spill Response
  • Equipment Decontamination: All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (e.g., acetone, ethanol) in the fume hood, followed by washing with soap and water.

  • Spill Cleanup: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Do not let the product enter drains.[1]

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and its contaminated materials is a critical final step.

  • Waste Collection: Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and associated hazards.

  • Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[1] Dispose of the unused product and contaminated packaging in the same manner.[1] All disposal activities must be in accordance with local, regional, and national regulations.[2]

Quantitative Data Summary

While one safety data sheet indicates that this compound contains no substances with occupational exposure limit values, it is prudent to consider the limits for structurally related compounds as a precautionary measure.[2] For methyloxirane (propylene oxide), a related epoxide, the following exposure limits have been established:

OrganizationExposure Limit (TWA - 8 hours)
ACGIH TLV2 ppm
OSHA PEL100 ppm (240 mg/m³)
CAL OSHA PEL2 ppm (4.75 mg/m³)

TWA: Time-Weighted Average; ACGIH: American Conference of Governmental Industrial Hygienists; OSHA: Occupational Safety and Health Administration; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value.

Given the hazardous nature of this compound, it is recommended to maintain exposure levels as low as reasonably achievable.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Decontamination & Spill Response cluster_disposal 4. Disposal prep1 Review MSDS prep2 Verify Fume Hood Operation prep1->prep2 prep3 Inspect and Don PPE prep2->prep3 handle1 Weigh and Transfer in Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Reaction handle2->handle3 cleanup1 Decontaminate Equipment handle3->cleanup1 cleanup2 Manage Spills Immediately cleanup1->cleanup2 dispose1 Collect Hazardous Waste cleanup2->dispose1 dispose2 Label Waste Container dispose1->dispose2 dispose3 Arrange Professional Disposal dispose2->dispose3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-2-methyloxirane
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-2-methyloxirane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.